Imipramine Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and is indicated for enuresis and has 2 investigational indications. This drug has a black box warning from the FDA.
Imipramine, the prototypical tricyclic antidepressant (TCA), is a dibenzazepine-derivative TCA. TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, imipramine does not affect mood or arousal, but may cause sedation. In depressed individuals, imipramine exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Tertiary amine TCAs, such as imipramine and amitriptyline, are more potent inhibitors of serotonin reuptake than secondary amine TCAs, such as nortriptyline and desipramine. TCAs also down-regulate cerebral cortical β -adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine H1 receptors, α 1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. Imipramine has less sedative and anticholinergic effects than the tertiary amine TCAs, amitriptyline and clomipramine. See toxicity section below for a complete listing of side effects. Imipramine may be used to treat depression and nocturnal enuresis in children. Unlabeled indications include chronic and neuropathic pain (including diabetic neuropathy), panic disorder, attention-deficit/hyperactivity disorder (ADHD), and post-traumatic stress disorder (PTSD).
See also: Imipramine (has active moiety); Imipramine Pamoate (related).
Structure
2D Structure
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZXIYZZBJDEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50-49-7 (Parent) | |
| Record name | Imipramine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7040738 | |
| Record name | Imipramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855555 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
113-52-0 | |
| Record name | Imipramine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imipramine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imipramine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imipramine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imipramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imipramine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIPRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKE5Q1J60U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Preclinical Pharmacological Profile of Imipramine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of imipramine hydrochloride, a prototypical tricyclic antidepressant. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience research.
Introduction
Imipramine, sold under the brand name Tofranil among others, is a tricyclic antidepressant (TCA) that has been a cornerstone in the treatment of major depressive disorder for decades.[1] Its pharmacological activity extends to the treatment of anxiety, panic disorder, and nocturnal enuresis.[1][2] The preclinical evaluation of imipramine has been extensive, providing a deep understanding of its mechanism of action, pharmacokinetic properties, and efficacy in various animal models. This document summarizes key preclinical findings to facilitate further research and development in the field of neuropsychopharmacology.
Mechanism of Action
Imipramine's primary mechanism of action involves the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[3][4] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), imipramine increases the concentration of these monoamines in the synapse, thereby enhancing neurotransmission.[3] Imipramine is a tertiary amine TCA and exhibits a higher affinity for the serotonin transporter compared to the norepinephrine transporter.[1][4] Its active metabolite, desipramine, is a more potent inhibitor of norepinephrine reuptake.[1]
In addition to monoamine reuptake inhibition, imipramine interacts with a variety of other receptors, which contributes to both its therapeutic effects and its side effect profile.[1][3] These interactions include antagonism of muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.[1][3]
Signaling Pathways
The therapeutic effects of imipramine are not solely dependent on acute increases in synaptic monoamines but also involve long-term neuroadaptive changes. Chronic administration of imipramine has been shown to modulate intracellular signaling pathways, including the brain-derived neurotrophic factor (BDNF) signaling cascade, which is implicated in neurogenesis and neuronal survival.[1][5] Studies have also indicated that imipramine's antidepressant-like effects are mediated by promoting the expression of CREB-regulated transcription coactivator 1 (CRTC1) in the medial prefrontal cortex (mPFC).[6]
References
- 1. Imipramine - Wikipedia [en.wikipedia.org]
- 2. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]
- 6. Imipramine exerts antidepressant-like effects in chronic stress models of depression by promoting CRTC1 expression in the mPFC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Imipramine Hydrochloride on Serotonin and Norepinephrine Reuptake
Introduction
Imipramine, the prototypical tricyclic antidepressant (TCA), is a dibenzazepine derivative that was first discovered in 1951 and introduced for medical use in 1957.[1] It functions primarily by inhibiting the reuptake of the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2] This inhibition increases the concentration of these neurotransmitters available to bind to postsynaptic receptors, which is believed to be the primary mechanism underlying its antidepressant effects.[2] Imipramine and its active metabolite, desipramine, are potent inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] While it blocks both transporters, imipramine exhibits a significantly higher affinity for SERT compared to NET.[2] This guide provides a detailed technical overview of imipramine hydrochloride's interaction with SERT and NET, presenting quantitative binding data, experimental methodologies, and the resultant effects on intracellular signaling pathways.
Quantitative Analysis of Imipramine's Affinity for SERT and NET
The efficacy of imipramine as a reuptake inhibitor is quantified by its binding affinity (Ki or Kd) and its functional inhibition (IC50) at the serotonin and norepinephrine transporters. These values indicate the concentration of the drug required to achieve a certain level of transporter occupancy or inhibition. Imipramine is characterized as a potent inhibitor of both SERT and NET, with a notable preference for the serotonin transporter.[2][3]
| Parameter | Target Transporter | Value (nM) | Species/System | Reference |
| Kd | Serotonin Transporter (SERT) | 1.4 | Human | [3][4] |
| Kd | Norepinephrine Transporter (NET) | 37 | Human | [3][4] |
| IC50 | Serotonin Transporter (SERT) | 32 | Not Specified | [4] |
| IC50 (High-Affinity Site) | [3H]imipramine Binding | 11.2 | Rat | [5] |
| IC50 (Low-Affinity Site) | [3H]imipramine Binding | 630 | Rat | [5] |
Core Mechanism of Action
Imipramine exerts its therapeutic effect by binding directly to the serotonin and norepinephrine transporters on the presynaptic neuron. This binding action competitively inhibits the reuptake of serotonin and norepinephrine from the synaptic cleft. The resulting elevated synaptic concentrations of these neurotransmitters lead to enhanced and prolonged stimulation of postsynaptic receptors.
Caption: Mechanism of Imipramine Action.
Experimental Protocols
The quantitative data presented above are primarily derived from two key types of in vitro assays: radioligand binding assays and neurotransmitter reuptake inhibition assays.
Radioligand Binding Assay
This assay measures the affinity of a drug (e.g., imipramine) for a specific receptor or transporter by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of imipramine for SERT and NET.
Materials:
-
Membrane Preparation: Homogenized tissue or cultured cells expressing the target transporter (SERT or NET).[6]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the target, such as [³H]citalopram for SERT or [³H]nisoxetine for NET. [³H]imipramine can also be used.[5]
-
Test Compound: this compound at various concentrations.
-
Buffer Solutions: Assay binding buffer and ice-cold wash buffer.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C), often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum filtration manifold (cell harvester).[6][7]
-
Detection: Scintillation cocktail and a scintillation counter.[7]
Methodology:
-
Incubation: The membrane preparation is incubated in assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (imipramine).[8]
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]
-
Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[6]
-
Washing: The filters are quickly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6][7]
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[6]
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of radioligand binding against the concentration of imipramine. The IC50 value (the concentration of imipramine that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Caption: Workflow for a Radioligand Binding Assay.
Neurotransmitter Reuptake Inhibition Assay
This functional assay directly measures the ability of a drug to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.
Objective: To determine the IC50 value of imipramine for the inhibition of serotonin and norepinephrine uptake.
Methodology:
-
Preparation: A preparation of synaptosomes (resealed nerve terminals) or cells endogenously expressing the transporters (e.g., human neuroblastoma SK-N-BE(2)C cells for NET) is used.[9]
-
Pre-incubation: The cells or synaptosomes are pre-incubated with various concentrations of imipramine.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) is added to the mixture to initiate the uptake process.[9]
-
Uptake Termination: After a short incubation period, the uptake is terminated, often by rapid filtration and washing, similar to the binding assay, or by other methods that separate the cells/synaptosomes from the extracellular medium.
-
Quantification: The amount of radioactivity accumulated inside the cells or synaptosomes is measured via scintillation counting.
-
Data Analysis: The concentration of imipramine that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Downstream Signaling Pathways
The inhibition of serotonin and norepinephrine reuptake by imipramine initiates a cascade of adaptive changes in downstream intracellular signaling pathways. These alterations are thought to be crucial for the long-term therapeutic effects of the drug. Chronic administration of imipramine has been shown to modulate several key signaling pathways related to neuroplasticity, cell survival, and cellular stress responses.
Key affected pathways include:
-
ERK Pathway: Treatment with imipramine can lead to an elevation in the total protein levels of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[10]
-
FAK/PYK2 Signaling: Imipramine can induce contrasting changes in the phosphorylation of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2), which are involved in synaptic plasticity.[10]
-
EGFR/PKC-δ/NF-κB Pathway: In some cellular contexts, imipramine has been shown to suppress the Epidermal Growth Factor Receptor (EGFR)/Protein Kinase C-delta (PKC-δ)/Nuclear Factor-kappa B (NF-κB) signaling pathway, which can influence cell survival and apoptosis.[11][12]
-
BDNF Signaling: The increase in monoamine neurotransmission is linked to changes in Brain-Derived Neurotrophic Factor (BDNF) signaling, a key factor in neurogenesis and synaptic plasticity.[2]
Caption: Downstream Signaling Pathways.
References
- 1. Imipramine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. apexbt.com [apexbt.com]
- 4. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]
- 5. Regulation of high- and low-affinity [3H]imipramine recognition sites in rat brain by chronic treatment with antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. gpb.sav.sk [gpb.sav.sk]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imipramine administration induces changes in the phosphorylation of FAK and PYK2 and modulates signaling pathways related to their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of EGFR/PKC-δ/NF-κB Signaling Associated With Imipramine-Inhibited Progression of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Imipramine Hydrochloride: A Technical Guide for Foundational Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipramine hydrochloride, a prototypical tricyclic antidepressant (TCA), has been a cornerstone in the treatment of major depressive disorder for decades. Beyond its clinical applications, imipramine serves as a critical tool in foundational neuroscience research, enabling the exploration of the neurobiological underpinnings of mood disorders and the mechanisms of antidepressant action. This in-depth technical guide provides a comprehensive overview of imipramine's pharmacology, pharmacokinetics, and its application in key experimental paradigms, offering researchers a detailed resource to facilitate their investigations.
Core Pharmacological Profile
Imipramine's primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by blocking their respective transporters, SERT and NET.[1][2] This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission.[1][3] Imipramine is a tertiary amine TCA and exhibits a higher affinity for SERT over NET.[1][3] Its major active metabolite, desipramine, is a more potent inhibitor of NET.[2]
In addition to its primary targets, imipramine interacts with a variety of other neurotransmitter receptors, contributing to both its therapeutic effects and side-effect profile. This polypharmacology includes antagonism of histamine H1 receptors, α1-adrenergic receptors, and muscarinic acetylcholine receptors.[2][4]
Binding Affinities
The following table summarizes the binding affinities (Ki) of imipramine for key human neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.
| Target | Ki (nM) |
| Monoamine Transporters | |
| Serotonin Transporter (SERT) | 1.4 - 20[3][5] |
| Norepinephrine Transporter (NET) | 37[5] |
| Dopamine Transporter (DAT) | 8,500[2] |
| Other Receptors | |
| Histamine H1 Receptor | 37[5] |
| Muscarinic Acetylcholine Receptor (M1-M5) | 46[5] |
| α1-Adrenergic Receptor | 32[5] |
| α2-Adrenergic Receptor | 630[5] |
| Dopamine D2 Receptor | >10,000[2] |
| Serotonin 5-HT1A Receptor | 5.24[6] |
| Serotonin 5-HT2A Receptor | 6.83[6] |
| Serotonin 5-HT2C Receptor | 6.80[6] |
| Sigma1 Receptor | 520[2] |
Pharmacokinetics
The pharmacokinetic profile of imipramine varies across species. Understanding these differences is crucial for translating findings from animal models to human applications.
| Parameter | Mouse | Rat | Human |
| Bioavailability (Oral) | ~27% | 29-77%[3] | 43.6%[7] |
| Elimination Half-life (t½) | ~1.5 hours | 2.4 - 3.5 hours[8] | 12 - 21 hours[3][9] |
| Clearance (CL) | High | ~1 L/h/kg[3] | 12.8 ml/min/kg[7] |
| Volume of Distribution (Vd) | High | High | 10 - 20 L/kg[3] |
| Protein Binding | - | High | 60-96%[3] |
| Primary Metabolite | Desipramine | Desipramine[8] | Desipramine[3] |
Signaling Pathways
The therapeutic effects of imipramine are not solely due to acute increases in synaptic monoamines. Chronic administration leads to neuroadaptive changes in downstream signaling pathways, most notably involving Brain-Derived Neurotrophic Factor (BDNF) and the transcription factor cAMP response element-binding protein (CREB).
Chronic imipramine treatment has been shown to upregulate the expression of BDNF and increase the phosphorylation of CREB (pCREB) in brain regions like the hippocampus and prefrontal cortex. This pathway is believed to play a crucial role in neurogenesis, synaptic plasticity, and ultimately, the therapeutic effects of antidepressants.
Experimental Protocols
Behavioral Assays
The FST is a widely used model to screen for antidepressant-like activity. It is based on the observation that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressants, like imipramine, reduce the duration of immobility.
Apparatus:
-
Transparent Plexiglas cylinder (20 cm diameter, 40-50 cm height).[10]
-
Water depth: 30 cm.[11]
-
Water temperature: 25 ± 1°C.[6]
Procedure:
-
Pre-test Session (Day 1): Place each rat individually in the cylinder for a 15-minute session. This session is for habituation and is not scored for immobility. After the session, remove the rat, dry it with a towel, and return it to its home cage.[12][13]
-
Drug Administration: Administer this compound (e.g., 10, 20, 30 mg/kg, intraperitoneally - i.p.) or vehicle at 24, 5, and 1 hour before the test session.[14]
-
Test Session (Day 2): Place the rat in the cylinder for a 5-minute session. Record the session for later scoring.[12]
-
Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is scored, typically during the last 4 minutes of the test.
The EPM is a widely used assay to assess anxiety-like behavior. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds, including some antidepressants, increase the time spent and the number of entries into the open arms.
Apparatus:
-
Plus-shaped maze with two open arms (e.g., 25-30 cm long x 5 cm wide) and two closed arms (same dimensions with 15-16 cm high walls).[15][16]
-
The maze is elevated 50 cm above the floor.[15]
-
Lighting: Dimly lit room (e.g., 15 lux).[10]
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.[15]
-
Drug Administration: Administer this compound (e.g., 5, 10, 15 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Test Session: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.[4][17]
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals. It is used to assess the effects of drugs like imipramine on neurotransmitter dynamics.
Protocol for Monoamine Measurement in Rat Prefrontal Cortex:
-
Probe Construction:
-
Surgical Implantation:
-
Anesthetize the rat (e.g., ketamine/xylazine).[18]
-
Place the rat in a stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex (mPFC). Stereotaxic coordinates from bregma: Anteroposterior (AP): +3.2 mm, Mediolateral (ML): ±0.6 mm, Dorsoventral (DV): -2.5 mm.[18]
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[19]
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).[18]
-
After establishing a stable baseline, administer imipramine (e.g., 10 mg/kg, i.p.) and continue collecting samples.
-
-
Neurochemical Analysis (HPLC-ECD):
-
Analyze dialysate samples for serotonin and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[20]
-
Mobile phase: A buffer containing sodium phosphate, EDTA, and an ion-pairing agent (e.g., octane sulfonic acid), with a percentage of methanol, adjusted to a specific pH.
-
Electrochemical detector potential: Set to an oxidizing potential (e.g., +0.75 V) to detect monoamines.[18]
-
In Vitro Electrophysiology
Patch-clamp electrophysiology in brain slices allows for the direct measurement of the effects of imipramine on neuronal excitability and synaptic transmission.
Protocol for Whole-Cell Recordings from Pyramidal Neurons in Mouse Prefrontal Cortex Slices:
-
Slice Preparation:
-
Anesthetize the mouse and rapidly dissect the brain.
-
Prepare coronal slices (e.g., 300 µm thick) of the prefrontal cortex using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (a modified aCSF with low calcium and high magnesium).[21][22]
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF (containing in mM: 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2).[23]
-
Visualize pyramidal neurons in layer V of the prefrontal cortex using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3).[24]
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, action potential firing properties in current-clamp; spontaneous or evoked postsynaptic currents in voltage-clamp).
-
Bath-apply imipramine (e.g., 10-30 µM) and record the changes in neuronal properties.
-
Western Blot for pCREB and BDNF
Western blotting is used to quantify the protein levels of pCREB and BDNF in brain tissue following chronic imipramine treatment.
Protocol for Rat Hippocampus:
-
Chronic Treatment and Tissue Collection:
-
Treat rats with imipramine (e.g., 10 mg/kg/day, i.p.) or vehicle for 21 days.
-
24 hours after the last injection, euthanize the animals and rapidly dissect the hippocampi.
-
-
Protein Extraction:
-
Homogenize the hippocampal tissue in RIPA buffer containing protease and phosphatase inhibitors.[23]
-
Centrifuge the homogenates and collect the supernatant containing the protein extracts.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against pCREB, total CREB, and BDNF overnight at 4°C.[25]
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.[25]
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize pCREB levels to total CREB and BDNF levels to a loading control (e.g., GAPDH or β-actin).
-
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[8][26]
-
Health Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3][26]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[26]
-
Handling: Use in a well-ventilated area. Avoid breathing dust.[3]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[26]
Conclusion
This compound remains an invaluable tool in foundational neuroscience research. Its well-characterized pharmacology and diverse effects on neurotransmitter systems and intracellular signaling pathways provide a robust platform for investigating the neurobiology of mood and the mechanisms of antidepressant efficacy. This technical guide offers a detailed resource for researchers, providing essential data and experimental protocols to facilitate the use of imipramine in their studies. By understanding its multifaceted actions and employing standardized experimental procedures, the scientific community can continue to leverage imipramine to unravel the complexities of the brain.
References
- 1. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 2. Imipramine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. protocols.io [protocols.io]
- 5. Adrenergic, serotoninergic, histaminergic, and imipramine binding sites in post-mortal human cerebral microvessel preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 7. Absolute bioavailability of imipramine: influence of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of imipramine and its major metabolites in pregnant rats and their fetuses following a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imipramine: a model substance in pharmacokinetic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. mmpc.org [mmpc.org]
- 18. goums.ac.ir [goums.ac.ir]
- 19. Evidence for high affinity [3H] imipramine binding sites in human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 21. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 23. axolbio.com [axolbio.com]
- 24. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 25. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 26. Pharmacokinetics of imipramine after single and multiple intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Shifting Landscape of a Classic Antidepressant: An In-depth Technical Guide to the Early-Stage Investigation of Imipramine Hydrochloride's Off-Label Applications
For Immediate Release
This whitepaper provides a comprehensive technical overview of the burgeoning preclinical and early-stage clinical research into the off-label applications of imipramine hydrochloride. While traditionally recognized for its role in managing major depressive disorder, a growing body of evidence, detailed herein, illuminates its potential as a therapeutic agent in oncology, inflammatory conditions, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of current findings, experimental methodologies, and implicated signaling pathways to guide future investigation.
Executive Summary
Imipramine, a tricyclic antidepressant, is demonstrating significant promise beyond its established psychiatric indications. Preclinical studies have revealed potent anti-cancer properties, particularly in breast, prostate, and oral squamous cell carcinomas. The mechanisms underpinning these effects are multifaceted, involving the induction of cell cycle arrest, inhibition of DNA repair pathways, and modulation of key oncogenic signaling cascades such as Estrogen Receptor-α (ER-α), PI3K/AKT, and NF-κB. Furthermore, emerging research highlights its immunomodulatory, antiviral, and antibacterial activities. This guide consolidates the available quantitative data, provides detailed experimental protocols from key studies, and visualizes the complex molecular interactions, offering a foundational resource for the continued exploration of imipramine's therapeutic potential.
Oncology: A Primary Focus of Repurposing Efforts
The most substantial body of off-label research for imipramine lies in the field of oncology. Studies have demonstrated its efficacy in inhibiting tumor growth and progression across various cancer types.
Breast Cancer
In preclinical models of breast cancer, imipramine has been shown to block the growth of both triple-negative (TNBC) and estrogen receptor-positive (ER+) subtypes.[1][2] Its mechanisms of action include inducing cell cycle arrest and inhibiting homologous recombination (HR) and non-homologous end joining (NHEJ) mediated DNA repair.[1][3] A key finding is imipramine's ability to inhibit ER-α signaling, sensitizing ER+ breast cancer cells to anti-estrogen therapies like tamoxifen.[1][2] Furthermore, it enhances the efficacy of PARP inhibitors, such as olaparib, in TNBC models.[1][2] These promising preclinical results have led to the initiation of clinical trials to evaluate imipramine's efficacy in breast cancer patients.[1][2]
Prostate Cancer
In the context of metastatic castration-resistant prostate cancer (mCRPC), imipramine has been shown to inhibit cell migration and invasion.[4] This effect is mediated through the suppression of the AKT-mediated NF-κB signaling pathway.[4] While it did not induce cell death, imipramine attenuated the proliferation of PC-3 cells and downregulated the expression of key signaling proteins and pro-inflammatory cytokines.[4]
Oral Squamous Cell Carcinoma (OSCC)
Studies using a SAS-bearing xenograft animal model have demonstrated that imipramine significantly suppresses tumor growth in OSCC.[5] Its anti-tumor effects are attributed to the induction of apoptosis through both caspase-dependent and -independent pathways, inhibition of the epithelial-to-mesenchymal transition (EMT), and downregulation of phosphorylated AKT, ERK, and STAT3.[5]
Other Cancers
Preliminary in vitro and in vivo studies have suggested potential anti-tumor effects of imipramine in small cell lung cancer, non-small cell lung cancer, glioblastoma, and colorectal cancer.[2] In colorectal cancer, imipramine has been shown to have Fascin1-dependent anti-invasive and anti-metastatic effects, leading to a phase II clinical trial.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited preclinical and clinical investigations.
Table 1: In Vitro Efficacy of Imipramine in Cancer Cell Lines
| Cancer Type | Cell Line | Endpoint | Imipramine Concentration | Result | Reference |
| Breast Cancer | MDA-MB-231 | Cell Viability (96h) | 10 µM | ~50% reduction | [1] |
| Breast Cancer | MCF7 | Cell Viability (96h) | 10 µM | ~40% reduction | [1] |
| Prostate Cancer | PC-3 | Cell Migration | 10-40 µM | Dose-dependent inhibition | [4] |
| Prostate Cancer | PC-3 | Cell Invasion | 10-40 µM | Dose-dependent inhibition | [4] |
| Brucella abortus | - | Bacterial Survival (48h) | 0.25 mM | Significant reduction | [8] |
Table 2: In Vivo Efficacy and Dosing of Imipramine
| Condition | Animal Model | Imipramine Dose | Outcome | Reference |
| Oral Squamous Cell Carcinoma | SAS-bearing xenograft mice | Not Specified | Significant tumor growth suppression | [5] |
| Brucellosis | BALB/c mice | 10 mg/kg, 20 mg/kg | Significant decrease in bacterial loads in spleen and liver | [8] |
| Stress-induced inflammation | C57BL/6 mice | 15 mg/kg (in drinking water) | Attenuated corticosterone and IL-6 responses | [9] |
| Depression (antidepressant action) | Wistar-Hannover rats | 10, 20, 30, 50 mg/kg (acute) | Dose-dependent reduction in immobility | [10] |
| Depression (antidepressant action) | Wistar-Hannover rats | 10, 30 mg/kg (chronic) | Reduced immobility | [10] |
| Painful Polyneuropathy | Human | 75 mg/day | Significant pain reduction vs. placebo | [11] |
Key Experimental Protocols
Cell Viability and Proliferation Assays
-
Alamar Blue Assay: As described in the study on breast cancer, MDA-MB-231 and MCF7 cells were treated with varying doses of imipramine for 96 hours.[1] Cell viability was assessed using Alamar Blue according to the manufacturer's instructions.
-
Colony Formation Assay: Following treatment with imipramine for 7 days (with media replenishment every 3 days), long-term cell proliferation was evaluated by staining colonies with crystal violet and counting the number of colonies.[1]
-
MTT Assay: To determine the non-cytotoxic concentration of imipramine on RAW 264.7 cells, the MTT assay was utilized.[8]
Migration and Invasion Assays
-
Wound Healing Assay: To assess cell migration, a scratch was made in a confluent monolayer of PC-3 cells. The rate of wound closure was monitored over time in the presence of different concentrations of imipramine.[4]
-
Transwell Invasion Assay: The invasive potential of PC-3 cells was measured using Matrigel-coated transwell inserts. Cells that invaded through the matrix in response to imipramine treatment were stained and quantified.[4]
Western Blot Analysis
To investigate the effect of imipramine on protein expression, cells were lysed and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., ER-α, TFF1, p-AKT, p-p65).[1][2][4] β-actin was commonly used as a loading control.[1][2]
Gene Expression Analysis (qPCR)
Total RNA was extracted from cells treated with imipramine or vehicle. cDNA was synthesized, and quantitative real-time PCR was performed to measure the relative expression of target genes such as ESR1 and TFF1.[1][2]
In Vivo Tumor Xenograft Model
As described for OSCC research, SAS cells were subcutaneously injected into nude mice.[5] Once tumors were established, mice were treated with imipramine, and tumor growth was monitored using imaging techniques like computer tomography (CT) and confirmed by histological analysis of excised tumors.[5]
Signaling Pathways and Molecular Mechanisms
The off-label effects of imipramine are underpinned by its interaction with multiple intracellular signaling pathways.
Estrogen Receptor-α (ER-α) Signaling in Breast Cancer
Imipramine has been shown to inhibit the ER-α signaling pathway in ER+ breast cancer cells.[1][2][3] This is achieved by reducing the expression of ER-α itself and its target genes, such as TFF1.[1][2] This inhibition likely contributes to the sensitization of these cancer cells to anti-estrogen therapies.
AKT/NF-κB Signaling in Prostate Cancer
In metastatic castration-resistant prostate cancer cells, imipramine has been demonstrated to suppress the AKT-mediated NF-κB signaling pathway.[4] This leads to a reduction in cell migration and invasion. Imipramine achieves this by downregulating the phosphorylation of AKT and subsequently inhibiting the downstream activation of IKKα/β, IκBα, and the p65 subunit of NF-κB.[4]
Experimental Workflow for In Vitro Cancer Studies
The general workflow for investigating the in vitro anti-cancer effects of imipramine involves a series of sequential and parallel experiments to assess cytotoxicity, and impact on proliferation, migration, invasion, and underlying molecular mechanisms.
Anti-Inflammatory and Antimicrobial Applications
Anti-Inflammatory Effects
Imipramine has demonstrated anti-inflammatory properties by diminishing stress-induced inflammation.[9] In a mouse model of repeated social defeat, imipramine treatment attenuated the stress-induced increase in plasma corticosterone and the pro-inflammatory cytokine IL-6.[9] This suggests a potential role for imipramine in conditions with a significant inflammatory component.
Antimicrobial Potential
Emerging research points to the potential of imipramine as an antimicrobial agent. It has shown a dose-dependent bactericidal effect against Brucella abortus, the causative agent of brucellosis.[8] In a murine model of this infection, imipramine treatment significantly reduced the bacterial load in the spleen and liver.[8] Additionally, in vitro studies have suggested that imipramine possesses antiviral activity against emerging coronaviruses, including SARS-CoV-2 and MERS-CoV.[12][13]
Neuropathic Pain
While imipramine is used off-label for neuropathic pain, the evidence for its efficacy is not as robust as in other areas.[14][15][16][17] A systematic review found little high-quality evidence to support its use for this indication, citing methodological flaws in existing studies.[16][17] However, some studies have shown a benefit over placebo.[11] For instance, in a randomized controlled trial on painful polyneuropathy, imipramine at 75 mg/day provided significant pain relief compared to placebo.[11] The combination of imipramine and pregabalin was even more effective, though with a higher rate of side effects.[11]
Future Directions and Conclusion
The early-stage investigations into the off-label uses of this compound are revealing a therapeutic potential that extends far beyond its original indication. The compelling preclinical data in oncology, particularly in breast and prostate cancer, have paved the way for clinical trials that could reposition this well-established drug as a valuable component of cancer therapy. Its anti-inflammatory and antimicrobial activities also warrant further exploration.
For researchers and drug development professionals, imipramine represents a promising candidate for drug repurposing. Its known safety profile and pharmacokinetic properties can expedite the clinical development process. Future research should focus on elucidating the precise molecular mechanisms in a wider range of diseases, optimizing dosing strategies for these new indications, and conducting well-designed clinical trials to validate these preclinical findings. This technical guide serves as a foundational resource to stimulate and inform these critical next steps in unlocking the full therapeutic potential of imipramine.
References
- 1. researchgate.net [researchgate.net]
- 2. The antidepressant imipramine inhibits breast cancer growth by targeting estrogen receptor signaling and DNA repair events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gccri.uthscsa.edu [gccri.uthscsa.edu]
- 4. mdpi.com [mdpi.com]
- 5. Imipramine Suppresses Tumor Growth and Induces Apoptosis in Oral Squamous Cell Carcinoma: Targeting Multiple Processes and Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of imipramine on cancer patients over-expressing Fascin1; description of the HITCLIF clinical trial [frontiersin.org]
- 7. Effects of imipramine on cancer patients over-expressing Fascin1; description of the HITCLIF clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time of Administration of Acute or Chronic Doses of Imipramine Affects its Antidepressant Action in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vbn.aau.dk [vbn.aau.dk]
- 12. researchgate.net [researchgate.net]
- 13. Antidepressant and Antipsychotic Drugs Reduce Viral Infection by SARS-CoV-2 and Fluoxetine Shows Antiviral Activity Against the Novel Variants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imipramine for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imipramine for neuropathic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dose-Response Studies of Imipramine Hydrochloride in Mouse Behavioral Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imipramine hydrochloride, a tricyclic antidepressant (TCA), is a widely used positive control in preclinical behavioral studies to screen for novel antidepressant compounds. Its mechanism of action primarily involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft.[1] This document provides detailed application notes and protocols for assessing the dose-response effects of this compound in common mouse behavioral paradigms used to model antidepressant-like activity and assess general locomotor function.
Application Notes
This compound's antidepressant-like effects are typically evaluated using the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like response. It is crucial to also assess locomotor activity using the Open Field Test (OFT) to ensure that the observed effects in the FST and TST are not due to a general increase in motor stimulation.
The dose of this compound can significantly influence its behavioral effects. Lower doses may not produce a significant antidepressant-like effect, while higher doses can lead to sedation and reduced locomotor activity, which can confound the interpretation of FST and TST results. Therefore, a comprehensive dose-response study is essential to identify the therapeutic window for imipramine's antidepressant-like effects in a specific mouse strain and experimental conditions. Strain differences in response to imipramine have been observed, highlighting the importance of strain selection and consistent use in these studies.
Data Presentation
The following tables summarize the quantitative dose-response data for this compound in key mouse behavioral tests.
Table 1: Dose-Response of this compound in the Mouse Forced Swim Test (FST)
| Dose (mg/kg, i.p.) | Mouse Strain | Effect on Immobility Time | Reference |
| 5 | Albino | No significant effect | [2] |
| 10 | Albino | Significant decrease | [3] |
| 10 | Wistar Rats | No significant effect (acute) | [4] |
| 10 - 30 | Not Specified | Reduced immobility | [5] |
| 15 | Not Specified | Ineffective in non-stressed mice | [6] |
| 20 | Wistar Rats | Significant decrease | [4] |
| 30 | Wistar Rats | Significant decrease | [4] |
| 50 | Wistar Rats | Significant decrease | [4] |
Note: The effectiveness of imipramine can be influenced by factors such as the mouse strain, stress conditions, and duration of treatment (acute vs. chronic).
Table 2: Dose-Response of this compound in the Mouse Tail Suspension Test (TST)
| Dose (mg/kg, i.p.) | Mouse Strain | Effect on Immobility Time | Reference |
| 2.5 - 20 | Not Specified | Dose-dependent decrease | |
| 8 | NMRI | 43% reduction | |
| 30 | NMRI | Significant decrease in high immobility scorers | [1] |
| 30 | DBA/2J, FVB/NJ, NMRI | Significant reduction |
Note: The response to imipramine in the TST is strain-dependent.
Table 3: Effect of this compound on Locomotor Activity in the Open Field Test (OFT)
| Dose (mg/kg) | Species/Strain | Effect on Locomotor Activity | Reference |
| 5, 10, 15 | Wistar Rats | Decreased locomotor activity (acute and chronic) | |
| 15 | Albino Swiss Mice | No statistically significant increase | |
| 40, 80, 160 (p.o.) | Rats | Dose-dependent decrease in ambulation |
Note: Higher doses of imipramine tend to decrease locomotor activity, which is an important consideration when interpreting data from the FST and TST.
Experimental Protocols
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a mouse is placed in an inescapable cylinder of water.
Materials:
-
Glass or Plexiglas cylinder (25 cm height, 10 cm diameter)
-
Water maintained at 23-25°C
-
This compound solution
-
Vehicle (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Video recording equipment (optional but recommended)
-
Stopwatch
Procedure:
-
Administer this compound or vehicle via i.p. injection at the desired doses 30-60 minutes before the test.
-
Fill the cylinder with water to a depth of 10-15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Gently place the mouse into the cylinder.
-
The total test duration is typically 6 minutes.
-
Allow the mouse to acclimatize for the first 2 minutes.
-
During the subsequent 4 minutes, record the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.
-
After the 6-minute session, remove the mouse, dry it with a towel, and return it to its home cage.
-
Analyze the data by comparing the immobility time between the different dose groups and the vehicle control group.
Tail Suspension Test (TST)
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
This compound solution
-
Vehicle (e.g., saline)
-
Syringes and needles for i.p. injection
-
Video recording equipment (optional but recommended)
-
Stopwatch
Procedure:
-
Administer this compound or vehicle via i.p. injection at the desired doses 30-60 minutes before the test.
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces.
-
The total test duration is typically 6 minutes.
-
Record the total time the mouse spends immobile during the 6-minute session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
After the 6-minute session, remove the mouse from the suspension and return it to its home cage.
-
Analyze the data by comparing the immobility time between the different dose groups and the vehicle control group.
Open Field Test (OFT)
Objective: To assess general locomotor activity and exploratory behavior.
Materials:
-
Open field arena (a square or circular arena with walls, e.g., 40 cm x 40 cm)
-
This compound solution
-
Vehicle (e.g., saline)
-
Syringes and needles for i.p. injection
-
Video tracking software and camera
Procedure:
-
Administer this compound or vehicle via i.p. injection at the desired doses 30-60 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to freely explore the arena for a set period, typically 5-30 minutes.
-
Use video tracking software to record and analyze various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena between each mouse to remove any olfactory cues.
-
Analyze the data to determine if the different doses of this compound affect locomotor activity.
Mandatory Visualizations
References
- 1. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 2. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Behavioral effects of acute and chronic imipramine in the elevated T-maze model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of imipramine, ketamine, and zinc in the mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Reliable Animal Model of Depression Using Imipramine Hydrochloride
Introduction
Major Depressive Disorder (MDD) is a significant global health concern, necessitating robust preclinical models for the development of novel therapeutic agents. Animal models are indispensable tools for investigating the neurobiological underpinnings of depression and for screening potential antidepressants. The Chronic Unpredictable Mild Stress (CUMS) model is a well-validated paradigm for inducing depressive-like behaviors in rodents, including anhedonia, behavioral despair, and anxiety.[1][2][3]
Imipramine, a tricyclic antidepressant (TCA), is a cornerstone in depression research and serves as a classic positive control in preclinical studies.[4][5][6] It primarily functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), thereby increasing their synaptic availability.[4][7] This document provides detailed protocols for establishing a CUMS-induced depression model in rodents and validating the antidepressant-like effects of imipramine hydrochloride.
Mechanism of Action: this compound
Imipramine exerts its therapeutic effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron.[7] This inhibition leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission.[4][7] While it affects both neurotransmitters, imipramine has a higher affinity for SERT.[4] The delayed therapeutic onset, typically several weeks, is thought to involve neuroadaptive changes, including alterations in receptor sensitivity and downstream signaling pathways.[7]
Experimental Protocols
Animal Model: Chronic Unpredictable Mild Stress (CUMS)
The CUMS protocol is designed to induce a state of anhedonia and behavioral despair in rodents by exposing them to a series of mild, unpredictable stressors over several weeks.[1][2]
Protocol:
-
Animals: Male Wistar rats or Kunming mice are commonly used. House them individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water, except during specific stress periods.
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Stress Regimen: For 6-7 consecutive weeks, expose the animals to one of the following stressors each day in a random, unpredictable order.[3][8]
-
Food deprivation: 24 hours without food.
-
Water deprivation: 24 hours without water.
-
Cage tilt: Cage tilted at a 45° angle for 24 hours.
-
Soiled cage: 250 ml of water in sawdust bedding for 24 hours.
-
Stroboscopic illumination: Low-intensity flashing lights for 12-14 hours.
-
Overnight illumination: Lights on during the dark cycle.
-
Forced swim: Swimming in cold water (4°C–8°C) for 5 minutes.
-
Restraint stress: Placed in a restrainer for 2 hours.
-
Tail clamp: Clamping of the tail for 1-2 minutes.
-
Foreign environment: Exposure to an unfamiliar cage for 24 hours.
-
-
Control Group: A non-stressed control group should be maintained in a separate room and handled regularly to acclimate them to the experimenter.
This compound Administration
Treatment with imipramine typically begins after an initial period of stress (e.g., 2-3 weeks) and continues for the remainder of the CUMS protocol.
Protocol:
-
Preparation: Dissolve this compound in sterile 0.9% NaCl (saline) solution.
-
Dosage: A common dose is 10-20 mg/kg body weight.[3][9][10] The dose can be adjusted based on the specific animal strain and experimental design.
-
Administration: Administer the solution daily via intraperitoneal (i.p.) injection or oral gavage.[8][10] Alternatively, imipramine can be mixed into food pellets or drinking water for chronic administration.[11]
-
Treatment Groups:
-
Control + Vehicle: Non-stressed animals receiving saline.
-
CUMS + Vehicle: Stressed animals receiving saline.
-
CUMS + Imipramine: Stressed animals receiving imipramine.
-
Behavioral Testing
Behavioral tests are conducted during the final week of the CUMS protocol to assess depressive-like behaviors.
This test measures the loss of interest in rewarding stimuli, a core symptom of depression.[12][13]
Protocol:
-
Habituation: For 3 days prior to testing, habituate the animals to two drinking bottles in their home cage.[12]
-
Testing: Replace the water bottles with one containing 1% sucrose solution and the other containing plain water.[12] The test is typically run for 24-48 hours.
-
Measurement: Weigh the bottles before and after the test to determine the consumption of each liquid. Switch the position of the bottles daily to avoid place preference.[12]
-
Calculation:
-
Sucrose Preference (%) = (Sucrose Intake / Total Fluid Intake) x 100
-
The FST assesses behavioral despair by measuring the immobility time of an animal when placed in an inescapable water tank.[9][14]
Protocol:
-
Apparatus: Use a transparent cylindrical tank (e.g., 25-30 cm height, 10-20 cm diameter) filled with water (25°C) to a depth where the animal cannot touch the bottom (e.g., 10-15 cm).[9][14]
-
Procedure: Place the animal in the water for a 6-minute session.[9]
-
Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.[9]
The OFT is used to assess general locomotor activity and anxiety-like behavior, ensuring that the effects observed in the FST are not due to motor impairments.
Protocol:
-
Apparatus: A square arena (e.g., 50x50 cm) with walls high enough to prevent escape. The floor is typically divided into a central zone and peripheral zones.
-
Procedure: Place the animal in the center of the arena and allow it to explore freely for 5-10 minutes.
-
Scoring: Use video tracking software to measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Overall Experimental Workflow
Data Presentation and Expected Outcomes
Quantitative data should be presented clearly to allow for straightforward interpretation. The expected outcome is that chronic imipramine treatment will reverse the depressive-like behaviors induced by CUMS.
Table 1: this compound Dosing Regimens
| Animal Model | Route of Administration | Dose Range (mg/kg/day) | Treatment Duration | Reference |
| Mice (CUMS) | Gavage | 15 | 6 weeks | [3] |
| Rats (CUMS) | Intraperitoneal (i.p.) | 10 | 5 weeks | [8] |
| Mice (FST) | Intraperitoneal (i.p.) | 10 | Acute (20 min pre-test) | [9] |
| Rats (Stress) | Oral | 20 | 3-5 weeks | [15] |
| Mice | Food Pellets | 7 | 4 weeks | [11] |
Table 2: Representative Behavioral Test Outcomes
| Group | Sucrose Preference (%) | Immobility Time in FST (seconds) | Total Distance in OFT (meters) |
| Control + Vehicle | ~75-85% | ~120-140 s | Normal |
| CUMS + Vehicle | ↓ ~40-50% | ↑ ~170-190 s | No significant change or slight decrease |
| CUMS + Imipramine | ↑ ~70-80% | ↓ ~130-150 s | No significant change |
Note: Values are illustrative and will vary based on the specific animal strain, stress protocol, and laboratory conditions.
Logical Relationship of CUMS and Imipramine Effect
Conclusion
The Chronic Unpredictable Mild Stress model, in conjunction with the reference antidepressant imipramine, provides a reliable and valid platform for studying depression and screening novel therapeutic compounds.[1][2] Adherence to detailed and consistent protocols for stress induction, drug administration, and behavioral testing is critical for obtaining reproducible and interpretable results. The reversal of CUMS-induced anhedonia and behavioral despair by imipramine serves as a crucial validation point for the model, confirming its sensitivity to clinically effective antidepressants.
References
- 1. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centella asiatica prevents chronic unpredictable mild stress-induced behavioral changes in rats | Biomedical Research and Therapy [bmrat.org]
- 3. dovepress.com [dovepress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Imipramine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. The Effect of Chronic Mild Stress and Imipramine on the Markers of Oxidative Stress and Antioxidant System in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCDR - Antidepressant, Forced swim test, Imipramine, Ketamine [jcdr.net]
- 10. researchgate.net [researchgate.net]
- 11. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 13. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [en.bio-protocol.org]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Protocol for Studying Imipramine-Induced Neurogenesis in the Hippocampus
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for investigating the effects of the tricyclic antidepressant imipramine on adult hippocampal neurogenesis. Imipramine has been shown to promote the proliferation and differentiation of neural progenitor cells in the dentate gyrus of the hippocampus, a process believed to contribute to its therapeutic effects in mood disorders.[1][2] The protocols outlined below are designed to enable researchers to assess the cellular and behavioral consequences of imipramine administration in rodent models.
Core Concepts and Mechanisms
Imipramine primarily functions by blocking the reuptake of serotonin and norepinephrine, thereby increasing their synaptic availability.[3] This monoaminergic modulation is thought to trigger downstream signaling cascades that promote neurogenesis. A key pathway implicated in this process is the cyclic AMP (cAMP) response element-binding protein (CREB) signaling cascade.[4][5] Activation of this pathway can lead to the increased expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival, growth, and plasticity.[3][5][6] Chronic administration of imipramine has been demonstrated to upregulate neurogenesis, and this effect is correlated with behavioral improvements in animal models of depression.[2]
Experimental Design Considerations
When designing a study to investigate imipramine-induced neurogenesis, several factors should be considered:
-
Animal Model: C57BL/6J mice are a commonly used strain for neurogenesis research.[1] The age and sex of the animals can also influence neurogenic rates and behavioral outcomes.[7]
-
Dosage and Administration: Imipramine is typically administered via intraperitoneal (i.p.) injection. A common dose used in mice is 10 mg/kg.[8] The duration of treatment is critical, as chronic administration (e.g., 14-21 days) is often required to observe significant effects on neurogenesis and behavior.[2]
-
Controls: Appropriate control groups are essential for interpreting the results. These should include a vehicle-treated group (e.g., saline) and potentially a positive control group treated with a known neurogenic agent.
-
Timeline: The timing of BrdU injections (for labeling dividing cells) and tissue collection is crucial for assessing different stages of neurogenesis (proliferation, survival, and differentiation).
Data Presentation
Quantitative Analysis of Imipramine's Effects on Hippocampal Neurogenesis
| Parameter | Control (Vehicle) | Imipramine (10 mg/kg) | Fold Change | Reference |
| Cell Proliferation (Ki-67+ cells/DG) | Baseline | Significant Increase | - | [1] |
| Cell Survival (BrdU+ cells/DG) | Baseline | No Significant Change | - | [1] |
| Neuronal Differentiation (% BrdU+/NeuN+ cells) | ~78.5% (sham, 4 weeks) | ~64.5% (sham, 4 weeks) | - | [1] |
| Immature Neurons (DCX+ cells/DG) | Baseline | Increased Immunoreactivity | - | [9] |
Note: The values presented are illustrative and can vary based on the specific experimental conditions. DG refers to the Dentate Gyrus.
Behavioral Outcomes Following Imipramine Treatment
| Behavioral Test | Parameter | Control (Vehicle) | Imipramine (15 mg/kg) | Effect | Reference |
| Forced Swim Test | Immobility Time (s) | Increased in stress models | Decreased | Antidepressant-like | [10] |
| Climbing Behavior (s) | Decreased in stress models | No significant change | - | [10] | |
| Swimming Behavior (s) | Decreased in stress models | Increased | Antidepressant-like | [10] | |
| Novelty-Suppressed Feeding Test | Latency to Feed (s) | Longer in stress models | Shorter | Anxiolytic-like | [11][12] |
Experimental Protocols
Animal Treatment and BrdU Labeling
This protocol describes the chronic administration of imipramine and the use of Bromodeoxyuridine (BrdU) to label newly synthesized DNA in proliferating cells.
Materials:
-
Imipramine hydrochloride (e.g., Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Bromodeoxyuridine (BrdU) (e.g., Sigma-Aldrich)
-
Animal scales
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in sterile saline to a final concentration of 1 mg/ml. Prepare fresh daily.
-
Imipramine Administration: Administer imipramine (10 mg/kg, i.p.) or vehicle (saline) daily for 21 consecutive days.
-
BrdU Preparation: Dissolve BrdU in sterile saline to a concentration of 10 mg/ml.
-
BrdU Injection: To label proliferating cells, administer BrdU (200 mg/kg, i.p.) daily for the first 5 days of imipramine treatment.[1]
-
Tissue Collection: 24 hours after the last imipramine injection (for proliferation studies) or 3-4 weeks after the last BrdU injection (for survival and differentiation studies), perfuse the animals for tissue collection.
Immunohistochemistry for Neurogenesis Markers
This protocol details the staining of brain sections to visualize markers of cell proliferation (Ki-67), immature neurons (Doublecortin, DCX), and mature neurons (NeuN).
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline (PBS)
-
Sucrose solutions (20% and 30% in PBS)
-
Cryostat or vibrating microtome
-
Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibodies:
-
Secondary antibodies (fluorescently-conjugated)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Perfusion and Fixation: Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to 20% sucrose in PBS until it sinks, then to 30% sucrose in PBS until it sinks.
-
Sectioning: Freeze the brain and cut 40 µm coronal sections through the hippocampus using a cryostat or vibrating microtome.
-
Antigen Retrieval (for BrdU): For BrdU staining, incubate sections in 2N HCl for 30 minutes at 37°C, followed by neutralization in 0.1 M borate buffer (pH 8.5).
-
Blocking and Permeabilization: Wash sections in PBS and then incubate in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections in PBS and incubate with the appropriate fluorescently-conjugated secondary antibody for 2 hours at room temperature.
-
Counterstaining and Mounting: Wash sections in PBS, counterstain with DAPI for 10 minutes, wash again, and mount onto slides with mounting medium.
-
Imaging and Analysis: Visualize the sections using a fluorescence or confocal microscope. Quantify the number of labeled cells in the dentate gyrus using stereological methods.
Forced Swim Test (FST)
The FST is a widely used behavioral test to assess antidepressant efficacy.
Materials:
-
Cylindrical glass beaker (25 cm height, 10 cm diameter)[8]
-
Water (25°C)[8]
-
Video recording equipment
Procedure:
-
Apparatus Setup: Fill the beaker with water to a depth of 10 cm.[8]
-
Pre-test Session (Day 1): Place each mouse individually into the beaker for a 15-minute swim session. This is to induce a state of behavioral despair.
-
Drug Administration: 24 hours after the pre-test, administer imipramine (10 mg/kg, i.p.) or vehicle.
-
Test Session (Day 2): 30-60 minutes after drug administration, place the mice back into the swim apparatus for a 6-minute test session.[13]
-
Data Analysis: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements to keep the head above water.[8][13] A decrease in immobility time is indicative of an antidepressant-like effect.[8]
Novelty-Suppressed Feeding Test (NSFT)
The NSFT assesses anxiety-like behavior and is sensitive to chronic antidepressant treatment.[11][14]
Materials:
-
Open field arena (e.g., 50x50 cm) with a clean floor covering (e.g., bedding)[15]
-
A single food pellet (standard chow)
-
Stopwatch
-
Bright illumination (e.g., 1000 lux)[15]
Procedure:
-
Food Deprivation: Food-deprive the mice for 24 hours prior to the test, with free access to water.[15]
-
Test Setup: Place a single food pellet on a small white paper platform in the center of the brightly lit open field arena.[15]
-
Test Procedure: Place the mouse in a corner of the arena and start the stopwatch.
-
Data Collection: Measure the latency to begin eating (i.e., the time it takes for the mouse to approach the pellet and take a bite). The test session typically lasts for a maximum of 10 minutes.[15]
-
Home Cage Feeding: Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food and measure the amount consumed over the next 5 minutes to control for appetite.
-
Data Analysis: A shorter latency to feed in the novel environment is interpreted as a reduction in anxiety-like behavior.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in imipramine-induced neurogenesis and a typical experimental workflow.
Caption: Imipramine-induced neurogenesis signaling pathway.
Caption: Experimental workflow for studying imipramine-induced neurogenesis.
References
- 1. Imipramine Treatment Improves Cognitive Outcome Associated with Enhanced Hippocampal Neurogenesis after Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippocampal Neurogenesis and Antidepressive Therapy: Shocking Relations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Regulation of Neurogenesis in Adult Mouse Hippocampus by cAMP and the cAMP Response Element-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boosting Neurogenesis in the Adult Hippocampus Using Antidepressants and Mesenchymal Stem Cells | MDPI [mdpi.com]
- 6. Imipramine - Wikipedia [en.wikipedia.org]
- 7. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCDR - Antidepressant, Forced swim test, Imipramine, Ketamine [jcdr.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. samuelslab.com [samuelslab.com]
- 12. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Imipramine Hydrochloride-Induced Side Effects in Rodent Studies
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to minimize side effects associated with imipramine hydrochloride administration in rodent models.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in rodent studies?
A1: The most frequently reported side effects in rodents include cardiotoxicity (e.g., hypotension, tachycardia, cardiac depression), anticholinergic effects (e.g., dry mouth, urinary retention), central nervous system (CNS) effects (e.g., seizures, sedation, cognitive impairment), and hepatotoxicity.
Q2: How can I optimize the dose of imipramine to reduce side effects while maintaining efficacy?
A2: Dose-optimization is critical. It is recommended to start with lower doses and gradually escalate to the desired therapeutic range. The effective dose can vary depending on the rodent species, strain, and the specific behavioral test being conducted. For instance, in rats, acute doses of 20-50 mg/kg (i.p.) have shown antidepressant-like effects in the forced swim test, while chronic administration of a lower dose (e.g., 10 mg/kg, i.p.) can also be effective, particularly when administered in the morning[1][2]. In mice, oral administration of 5-10 mg/kg has been used, with higher doses showing increased hepatotoxicity[3][4].
Q3: Does the route of administration affect the side effect profile of imipramine?
A3: Yes, the route of administration can influence the bioavailability and metabolism of imipramine, thereby altering its side effect profile. Intraperitoneal (i.p.) injections are common but can cause stress and local irritation. Oral gavage is an alternative, though it may have variable absorption. Administration via food pellets or drinking water can reduce stress from handling and injections, potentially leading to a more stable plasma concentration of the drug[5].
Q4: Are there any known co-administration strategies to mitigate specific side effects?
A4: Co-administration of certain agents can help manage specific side effects. For anticholinergic effects, the muscarinic agonist bethanechol has been suggested to counteract symptoms like urinary retention and dry mouth[6][7]. For potential oxidative stress-related toxicities, co-administration with antioxidants may be beneficial. For example, co-treatment with Bacopa monnieri has been shown to have a synergistic antidepressant effect and neuroprotective properties[8]. Similarly, zinc co-administration has been investigated for its potential to enhance antidepressant efficacy[9].
Troubleshooting Guides
Cardiotoxicity
Issue: Observed hypotension, tachycardia, or arrhythmias during or after imipramine administration.
Potential Causes:
-
Imipramine's blockade of cardiac sodium (Na+) and L-type calcium (Ca2+) channels can lead to conduction abnormalities and decreased cardiac output[10][11].
-
Blockade of α1-adrenergic receptors can cause orthostatic hypotension[1].
-
Imipramine can induce an increase in intracellular magnesium, which is associated with cardiac depression and activation of the ERK 1/2 pathway[4][5].
Mitigation Strategies:
-
Dose Reduction: Use the lowest effective dose of imipramine.
-
Cardioprotective Co-administration: Consider co-administration with agents that can mitigate cardiotoxic effects. While specific protocols for imipramine are not well-established, research into cardioprotective agents in other drug-induced cardiotoxicity models, such as those using anthracyclines, suggests that antioxidants may be beneficial[12].
-
Avoid Co-administration with Magnesium: Be cautious with co-administering magnesium, as it has been shown to potentiate imipramine-induced cardiotoxicity in isolated rat hearts[3].
-
Monitoring: Implement electrocardiogram (ECG) monitoring in studies where cardiotoxicity is a concern.
Anticholinergic Effects
Issue: Rodents exhibit signs of urinary retention, decreased salivation (dry mouth), or constipation.
Potential Causes:
-
Imipramine acts as a muscarinic acetylcholine receptor antagonist, leading to classic anticholinergic side effects[7][13].
Mitigation Strategies:
-
Co-administration with a Muscarinic Agonist: Bethanechol, a muscarinic agonist, can be co-administered to counteract the peripheral anticholinergic effects of imipramine[6][7].
-
Hydration: Ensure animals have easy access to water to alleviate symptoms of dry mouth.
-
Dietary Fiber: For constipation, consider a diet with increased fiber content.
Central Nervous System (CNS) Effects
Issue: Observation of seizures, excessive sedation, or impaired performance in cognitive tasks.
Potential Causes:
-
Seizures: Imipramine can lower the seizure threshold. This effect may be linked to its H1 receptor antagonist properties and its impact on brain noradrenaline levels[10][14].
-
Sedation: This is a common side effect of many tricyclic antidepressants due to their antihistaminic and anticholinergic properties.
-
Cognitive Impairment: Anticholinergic activity can also contribute to deficits in learning and memory[15].
Mitigation Strategies:
-
For Seizures:
-
Dose Adjustment: Use a lower dose of imipramine, as higher doses are more likely to be pro-convulsant[16][17].
-
Co-administration: In a research setting, co-administration of agents that attenuate imipramine-induced seizures, such as histidine or the H3 antagonist thioperamide, has been explored[10][14].
-
-
For Sedation:
-
Timing of Administration: Administering imipramine during the animal's dark cycle (active period) may have a different impact on sedation compared to administration during the light cycle (inactive period). Studies have shown that the time of administration can affect the drug's efficacy[1][18][19].
-
-
For Cognitive Impairment:
-
Dose Selection: Higher doses of imipramine have been shown to impair memory in mice[15]. Careful dose selection is crucial for cognitive studies.
-
Hepatotoxicity
Issue: Elevated liver enzymes (AST, ALT, ALP) or histopathological changes in the liver.
Potential Causes:
-
Imipramine undergoes extensive hepatic metabolism, and the production of reactive intermediates may lead to liver injury, potentially through a hypersensitivity reaction[18]. This hepatotoxicity has been shown to be dose-dependent in mice[3][4].
Mitigation Strategies:
-
Dose Monitoring: Use the lowest effective dose and consider monitoring liver enzymes in longer-term studies.
-
Co-administration with Antioxidants: Co-administration of antioxidants may help mitigate oxidative stress-related liver damage. Studies with agents like Bacopa monnieri have shown neuroprotective and antioxidant effects that could potentially extend to hepatoprotection[8]. Harmine and imipramine co-administration has also been shown to promote antioxidant activities[20].
Quantitative Data Presentation
Table 1: Dose-Dependent Effects of Imipramine on Behavioral Outcomes and Side Effects in Rodents
| Species | Dose (mg/kg) | Route | Duration | Behavioral Effect | Observed Side Effects | Reference |
| Rat | 10, 20, 30, 50 | i.p. | Acute | Dose-dependent decrease in immobility in Forced Swim Test (FST) | - | [1][2] |
| Rat | 10, 30 | i.p. | Chronic (2 weeks) | Decreased immobility in FST (more effective in the morning) | - | [1][18] |
| Rat | 15 | i.p. | Chronic (14 days) | - | Decreased food/water intake, weight loss, compromised cardiac function | [21] |
| Mouse | 1.8, 3.7 | Oral | Chronic (21 days) | No significant effect on learning; high dose impaired memory | - | [15] |
| Mouse | 5, 10 | Oral | Chronic (4 weeks) | - | Dose-dependent increase in AST, ALT, ALP; mild to moderate liver histopathological changes | [3][4] |
| Mouse | 17.5, 25 | i.p. | Acute | Anticonvulsant effect against maximal electroshock seizures | Higher doses induced clonic seizures | [16][17] |
Table 2: Effects of Co-administration on Imipramine's Actions in Rodents
| Species | Imipramine Dose (mg/kg) | Co-administered Agent (Dose) | Effect | Reference |
| Rat | 50 (i.p.) | Histidine (1500 mg/kg, i.p.) | Attenuated imipramine-induced seizures | [10][14] |
| Rat | 50 (i.p.) | Thioperamide (50 µg, i.c.v.) | Attenuated imipramine-induced seizures | [10][14] |
| Rat | 2.0 mg/L (perfused) | Magnesium (6.0 mEq/L) | Potentiated cardiac depression | [3] |
| Rat | - | Bacopa monnieri (100 & 200 mg/kg) | Synergistic antidepressant effect and neuroprotection | [8] |
| Mouse | 15 (i.p.) | Zinc (10 mg/kg) | Synergistic antidepressant-like effect | [9] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Preparation of Imipramine Solution: Dissolve this compound in sterile 0.9% saline or distilled water to the desired concentration. For example, to achieve a 10 mg/kg dose in a 250g rat with a gavage volume of 1 ml/kg, the concentration would be 10 mg/ml.
-
Animal Handling and Restraint: Gently restrain the rat to prevent movement. Proper handling techniques are crucial to minimize stress.
-
Gavage Procedure:
-
Use a flexible or rigid gavage needle of appropriate size for the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of insertion.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Administer the imipramine solution slowly.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 30 minutes for any immediate adverse reactions such as respiratory distress or seizures.
-
Monitor for signs of anticholinergic effects (e.g., changes in urination, grooming behavior) and sedation over the next few hours.
-
For chronic studies, monitor body weight, food, and water intake daily.
-
Protocol 2: Co-administration of Bethanechol to Mitigate Anticholinergic Effects in Mice
-
Drug Preparation:
-
Prepare this compound solution for the desired route of administration (e.g., i.p. injection or oral gavage).
-
Prepare bethanechol chloride solution in a separate vehicle (e.g., sterile saline).
-
-
Administration:
-
Administer imipramine at the intended dose and route.
-
-
Assessment of Anticholinergic Reversal:
-
Monitor for reversal of anticholinergic signs. For example, measure saliva production by placing a pre-weighed cotton ball in the animal's mouth for a set period and measuring the weight change.
-
Observe urination patterns and fecal output.
-
Visualizations
Caption: Workflow for identifying and mitigating imipramine-induced side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imipramine treatment is associated with impaired liver function in mice [zumj.journals.ekb.eg]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Imipramine-induced cardiac depression is responsible for the increase in intracellular magnesium and the activation of ERK 1/2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of bethanechol chloride with tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imipramine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of the cardiac L-type calcium channel current by antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Block of Na+ channels by imipramine in guinea-pig cardiac ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical animal models of cardiac protection from anthracycline-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease [mdpi.com]
- 14. Mechanism of imipramine-induced seizures in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imipramine as an alternative to formamide to detubulate rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Failure of physostigmine in intoxications with tricyclic antidepressants in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How Antidepressant Drugs Affect the Antielectroshock Action of Antiseizure Drugs in Mice: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imipramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Harmine and imipramine promote antioxidant activities in prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imipramine Increases Norepinephrine and Serotonin in the Salivary Glands of Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Imipramine Hydrochloride in Behavioral Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistent behavioral results with imipramine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in the behavioral effects of this compound in my experiments?
Inconsistent results with this compound can arise from a multitude of factors. It is crucial to consider the following:
-
Animal Strain and Individual Differences: Genetic background plays a significant role in the behavioral response to imipramine. Different strains of mice, for instance, exhibit varied sensitivity in common behavioral assays like the Tail Suspension Test (TST) and Forced Swim Test (FST).[1][2][3] Even within the same strain, inherent individual differences in baseline behaviors can lead to divergent responses to the drug.[1]
-
Pharmacokinetic Variability: Imipramine has a variable oral bioavailability, ranging from 22% to 77%, due to significant first-pass metabolism.[4] Its metabolism is primarily handled by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, which are known to have genetic polymorphisms, leading to inter-individual differences in drug clearance and plasma concentrations.[5][6][7]
-
Dose-Response Relationship: The behavioral effects of imipramine are dose-dependent.[8][9] An inadequate or excessive dose can lead to a lack of efficacy or confounding side effects, respectively.
-
Acute vs. Chronic Administration: The neurochemical and behavioral effects of imipramine can differ significantly between acute (single dose) and chronic (repeated doses) administration.[10][11] Chronic treatment is often required to observe antidepressant-like effects, which may be due to neuroadaptive changes in the brain.[12]
-
Experimental Protocol Nuances: Minor variations in experimental procedures can have a substantial impact on outcomes. This includes factors like the dimensions of the testing apparatus (e.g., water cylinder in the FST), water temperature, and handling procedures.[13][14]
-
Drug Stability and Handling: this compound is sensitive to light and humidity.[15][16] Improper storage can lead to degradation and loss of potency, resulting in diminished or absent effects.
Q2: What is the primary mechanism of action of this compound?
This compound is a tricyclic antidepressant (TCA). Its primary mechanism of action is the inhibition of the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft by blocking their respective transporters, NET and SERT.[5][12] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling. Additionally, imipramine has antagonistic effects at several other receptors, including:
-
Muscarinic cholinergic receptors: leading to anticholinergic side effects (e.g., dry mouth, blurred vision).[5][12]
-
Histamine H1 receptors: contributing to sedative effects.[12]
-
Alpha-1 adrenergic receptors: which can cause orthostatic hypotension.[12]
Q3: How should this compound be stored to ensure its stability?
To maintain its potency, this compound should be stored in a tightly closed container, protected from light.[16] The compound can turn yellowish or reddish upon exposure to light; while slight discoloration may not affect potency, marked discoloration is associated with a loss of efficacy.[15] It is also sensitive to humidity and can degrade faster at higher temperatures.[16] For solutions, it is recommended to store them at 2-8°C in an airtight container, protected from light.[17]
Troubleshooting Guides
Issue 1: Lack of Expected Antidepressant-Like Effect in Behavioral Tests (FST/TST)
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Animal Strain | Review the literature to select a strain known to be responsive to imipramine in the specific behavioral test being used. For example, NMRI mice are generally more responsive than CD1 mice in the Tail Suspension Test.[1] C57BL/6 mice have also shown variable sensitivity.[2][3] |
| Suboptimal Dosing | Conduct a dose-response study to determine the optimal dose for your specific strain and experimental conditions. Doses reported in the literature can vary significantly.[8][9] |
| Acute vs. Chronic Dosing Regimen | Consider implementing a chronic dosing regimen (e.g., 14-21 days) as the antidepressant-like effects of imipramine often require long-term administration to manifest.[10] |
| Individual Variability in Baseline Behavior | Pre-screen animals and group them based on their baseline performance in the behavioral test (e.g., high vs. low immobility). Analyze the drug's effect within these subgroups.[1] |
| Protocol Deviations | Strictly standardize all aspects of the experimental protocol, including animal handling, habituation to the testing room, time of day for testing, and the physical parameters of the testing apparatus (e.g., water depth and temperature in the FST).[13][14] |
| Drug Instability | Ensure the this compound used is within its expiration date and has been stored correctly, protected from light and moisture.[15][16] Prepare fresh solutions regularly. |
Issue 2: High Variability in Behavioral Data Within and Between Experimental Groups
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure precise and consistent drug administration techniques (e.g., oral gavage, intraperitoneal injection). Verify the accuracy of the prepared drug concentrations. |
| Pharmacokinetic Differences | Be aware that inherent genetic differences in metabolic enzymes (CYP450s) can lead to varied plasma concentrations of imipramine and its active metabolite, desipramine.[5][6] While technically challenging, plasma level monitoring could help explain variability. |
| Environmental Stressors | Minimize environmental stressors in the animal facility as they can impact baseline behavior and drug response. Ensure consistent light/dark cycles, temperature, and noise levels. |
| Sex Differences | If using both male and female animals, analyze the data separately as sex can influence baseline behavior and drug response.[2] |
| Experimenter Bias | Whenever possible, ensure that the experimenter conducting the behavioral scoring is blind to the experimental groups. |
Experimental Protocols
Forced Swim Test (FST) - Mouse
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the mouse into the cylinder.
-
The total test duration is typically 6 minutes.
-
Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Record the duration of immobility, typically during the last 4 minutes of the 6-minute test.
-
-
Data Analysis: Compare the duration of immobility between the imipramine-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Tail Suspension Test (TST) - Mouse
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended. The area should be visually isolated to prevent the mouse from seeing other animals.
-
Procedure:
-
Administer this compound or vehicle at the chosen time before the test.
-
Suspend the mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1-2 cm from the tip of the tail. The mouse's body should be hanging freely.
-
To prevent tail-climbing behavior, especially in strains like C57BL/6, a small cylinder can be placed around the tail.[18]
-
The test duration is typically 6 minutes.[19]
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Record the total duration of immobility.
-
-
Data Analysis: Compare the duration of immobility between the imipramine-treated and vehicle-treated groups using an appropriate statistical test.
Visualizations
Caption: Mechanism of action of Imipramine.
Caption: Experimental workflow for the Tail Suspension Test.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strain Differences in the Chronic Mild Stress Animal Model of Depression and Anxiety in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imipramine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical pharmacokinetics of imipramine and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imipramine in the treatment of agoraphobia: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-response characterization of the antipanic effects of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects of acute and chronic imipramine in the elevated T-maze model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opposite effects of chronic imipramine treatment on brain and urine MHPG levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 15. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. cdn.who.int [cdn.who.int]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Accounting for the Anticholinergic Effects of Imipramine in Experimental Design
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the anticholinergic effects of imipramine in experimental design. The information is presented in a question-and-answer format, with troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate robust and accurate research.
Frequently Asked Questions (FAQs)
Q1: What are the anticholinergic effects of imipramine and why are they a concern in my experiments?
A1: Imipramine, a tricyclic antidepressant (TCA), primarily functions by inhibiting the reuptake of serotonin and norepinephrine. However, it also acts as an antagonist at muscarinic acetylcholine receptors[1][2][3]. This "off-target" effect leads to a range of anticholinergic (or antimuscarinic) side effects, including dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment[4][5]. In a research setting, these effects can confound experimental results, making it difficult to attribute observed outcomes solely to the intended monoamine reuptake inhibition. For example, changes in animal behavior, cardiovascular function, or gastrointestinal motility could be due to anticholinergic activity rather than the antidepressant effects of imipramine.
Q2: How potent is imipramine as an anticholinergic agent?
A2: Imipramine's anticholinergic potency is considered moderate. For instance, another TCA, amitriptyline, is roughly ten times more potent in its binding to muscarinic receptors[3]. The primary active metabolite of imipramine, desipramine, has weaker anticholinergic and antihistamine effects compared to its parent compound[1][6]. The affinity of imipramine and desipramine for muscarinic receptors can be quantified by their inhibition constant (Ki).
Q3: How can I differentiate between the intended effects of imipramine and its anticholinergic side effects in my experiment?
A3: To dissect the pharmacological effects of imipramine, a well-controlled experimental design is crucial. This typically involves including specific control groups:
-
Positive Control for Anticholinergic Effects: A classic muscarinic antagonist, such as atropine or scopolamine, can be used to mimic the anticholinergic effects of imipramine[7][8]. If a biological effect is observed with both imipramine and the positive control, it is likely mediated by muscarinic receptor blockade.
-
Negative Control (Compound with No Anticholinergic Activity): A selective serotonin reuptake inhibitor (SSRI) with minimal to no anticholinergic activity, such as fluoxetine or citalopram, can be used as a comparator[9]. If imipramine produces an effect not seen with the SSRI, it may be attributable to its other properties, including its anticholinergic action.
-
Vehicle Control: A group receiving only the vehicle in which the drugs are dissolved is essential to establish a baseline.
Troubleshooting Guide
Scenario 1: Unexpected Behavioral Changes in Rodent Models
-
Problem: In a behavioral test, such as the forced swim test or tail suspension test, mice treated with imipramine show altered locomotor activity or unexpected behavioral patterns that may not be related to antidepressant-like effects.
-
Possible Cause: The anticholinergic properties of imipramine can influence motor function and activity levels, potentially confounding the interpretation of immobility time as a measure of "behavioral despair."[10]
-
Troubleshooting Steps:
-
Include a Locomotor Activity Test: Always assess general locomotor activity in an open field test to determine if imipramine is causing hyperactivity or sedation at the dose used.
-
Use a Muscarinic Antagonist Control: Administer a separate group of animals with a muscarinic antagonist like atropine at a dose that produces similar locomotor effects to imipramine. If the behavioral changes are similar, they are likely due to anticholinergic effects.
-
Compare with a Non-Anticholinergic Antidepressant: Include a group treated with an SSRI to see if the observed behavioral changes are specific to imipramine.
-
Scenario 2: Cardiovascular Irregularities in In Vivo Studies
-
Problem: Animals treated with imipramine exhibit changes in heart rate, blood pressure, or ECG parameters.
-
Possible Cause: Imipramine's anticholinergic effects can lead to tachycardia (increased heart rate) by blocking vagal tone to the heart. It can also cause orthostatic hypotension through its effects on adrenergic receptors[1][11].
-
Troubleshooting Steps:
-
Continuous Cardiovascular Monitoring: Implement continuous monitoring of cardiovascular parameters to fully characterize the effects of imipramine.
-
Administer a Cholinergic Agonist: In a separate experiment, co-administer imipramine with a muscarinic agonist like bethanechol to see if it reverses the cardiovascular effects.
-
Use Atropine as a Positive Control: Compare the cardiovascular effects of imipramine to those of atropine to determine the extent of the anticholinergic contribution.
-
Scenario 3: Cognitive Impairment in Learning and Memory Tasks
-
Problem: In cognitive assays like the Morris water maze or novel object recognition test, animals treated with imipramine show deficits in learning and memory.
-
Possible Cause: The central anticholinergic effects of imipramine can impair cognitive function, which may be misinterpreted as a primary effect of the drug on mood or other cognitive domains[12][13].
-
Troubleshooting Steps:
-
Dose-Response Evaluation: Test a range of imipramine doses. Lower doses may have antidepressant effects with minimal cognitive impairment.
-
Scopolamine-Induced Amnesia Model: Compare the cognitive deficits induced by imipramine to those induced by scopolamine, a well-established model for inducing cognitive impairment via muscarinic receptor blockade.
-
Compare with Newer Antidepressants: Utilize newer classes of antidepressants with no anticholinergic properties to see if the cognitive impairment is a class effect or specific to TCAs like imipramine.
-
Data Presentation
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM) of Imipramine and Desipramine
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Source |
| Imipramine | 26 | 62 | 34 | 24 | 48 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Desipramine | 110 | 200 | 160 | 130 | 250 | IUPHAR/BPS Guide to PHARMACOLOGY |
Note: Ki values represent the concentration of the drug that binds to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Protocol 1: In Vitro Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of imipramine and desipramine for muscarinic receptor subtypes.
Methodology:
-
Receptor Source: Use cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5) or tissue preparations known to be rich in specific subtypes (e.g., rat cerebral cortex for M1, heart for M2).
-
Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Competition Binding:
-
Incubate a constant concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (imipramine or desipramine).
-
Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Assessment of Anticholinergic Effects on Gastrointestinal Motility
Objective: To determine if the effects of imipramine on gastrointestinal motility are mediated by its anticholinergic properties.
Methodology:
-
Animals: Use adult male mice or rats.
-
Experimental Groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline, i.p.)
-
Group 2: Imipramine (e.g., 10 mg/kg, i.p.)
-
Group 3: Atropine (positive control, e.g., 1 mg/kg, i.p.)
-
Group 4: Fluoxetine (negative control, e.g., 10 mg/kg, i.p.)
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the respective treatments.
-
After a set time (e.g., 30 minutes), administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally.
-
After another set time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100.
-
Compare the mean intestinal transit between the groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in intestinal transit in the imipramine and atropine groups compared to the vehicle and fluoxetine groups would suggest that imipramine's effect on gut motility is due to its anticholinergic properties.
-
Mandatory Visualizations
Caption: Dual mechanism of imipramine action.
Caption: Experimental workflow for dissecting anticholinergic effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antidepressants and the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imipramine - Wikipedia [en.wikipedia.org]
- 5. Anticholinergic intoxication - EMCrit Project [emcrit.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical significance of anticholinergic effects of imipramine-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of tricyclic antidepressant and anticholinergic drugs on fixed-interval responding in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic imipramine treatment-induced changes in acetylcholinesterase (EC 3.1.1.7) activity in discrete rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction mechanisms of imipramine and desipramine with enkephalin-degrading aminopeptidases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
- 12. Imipramine Treatment Improves Cognitive Outcome Associated with Enhanced Hippocampal Neurogenesis after Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Stability of imipramine hydrochloride in solution for extended experiments
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of imipramine hydrochloride in solution for extended experiments. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and its solutions?
For optimal stability, this compound as a solid should be stored in a tightly closed container, protected from light, at a temperature of -20°C for long-term storage (≥4 years).[1] For shorter periods, storage at 2-8°C in an airtight container, protected from light, is also acceptable. Aqueous solutions are significantly less stable and it is often recommended to prepare them fresh or store them for no more than one day.[1] If storage is necessary, use light-resistant containers.[2]
Q2: What is the expected shelf-life of an this compound solution?
The stability of this compound solutions is highly dependent on the solvent, storage temperature, and exposure to light.
-
Aqueous Solutions: It is highly recommended to use freshly prepared aqueous solutions. For solutions in PBS (pH 7.2), storage for more than one day is not recommended.[1]
-
Organic Stock Solutions: Stock solutions made in organic solvents like DMSO or ethanol are generally more stable than aqueous solutions, especially when stored at low temperatures.
-
Formulated Oral Liquid: A prepared oral liquid formulation has shown high stability, with over 97% of the drug remaining after 90 days when stored at either refrigerated or room temperatures in light-resistant containers.[2] A solid sample stored at 2-8°C and protected from light showed less than 1% decomposition in 48 months.
Q3: What factors can degrade this compound in solution?
Several factors can lead to the degradation of this compound in solution. It is most stable at a pH of 4-5.[3][4] The compound is sensitive to:
-
Light: Exposure to light can cause the compound to turn yellowish or reddish, which can be associated with a loss of potency.[3][4]
-
pH: Solutions are most stable in an acidic pH range of 4-5.[3][4] The drug degrades under acidic, hydrolytic, and oxidative stress conditions but is relatively stable in basic, thermal, and photolytic conditions.[5]
-
Humidity and Temperature: Even without light, a humid atmosphere can cause gradual degradation, which is accelerated at higher temperatures.[6] Thermal degradation of the solid form is significant above 174°C.[7][8]
-
Oxidation: The presence of metal ions can catalyze chemical oxidation, leading to accelerated decomposition.[7][8]
Q4: My solution has changed color to yellow/red. Is it still usable?
Slight discoloration to a yellowish or reddish hue may not significantly affect the drug's potency.[3][4] However, marked discoloration is associated with a loss of potency and is a clear indicator of degradation.[3][4] For experiments requiring high precision and accuracy, it is strongly recommended to discard any discolored solution and prepare a fresh batch.
Q5: What are the recommended solvents for preparing this compound solutions?
This compound has varying solubility in different solvents. The choice of solvent will depend on the experimental requirements.
| Solvent | Solubility | Reference |
| Water | Freely soluble, ~50 mg/mL | [3][6] |
| Ethanol | Freely soluble | [6] |
| DMSO | ~25 mg/mL | [1] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Methanol | Soluble | [9] |
For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it further into an aqueous buffer or isotonic saline.[1] Ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[1]
Troubleshooting Guide
This section addresses common problems encountered during the handling of this compound solutions.
Issue 1: Precipitate has formed in the solution.
-
Possible Cause: This can occur if the solution, particularly an aqueous one, has been stored at a low temperature (e.g., 2-8°C), causing the drug to crystallize out of solution.
-
Solution: For injections, it is noted that minute crystals can be redissolved by immersing the ampul in hot water for one minute without altering the preparation's efficacy.[4] This gentle warming technique can be applied to other solutions, but care should be taken not to overheat, which could accelerate degradation.
Issue 2: Experimental results are inconsistent or unexpected.
-
Possible Cause: Inconsistent results can be a sign of solution degradation, leading to a lower effective concentration of the active compound.
-
Solution:
-
Prepare Fresh: Immediately prepare a fresh solution from the solid compound.
-
Verify Storage: Double-check that your storage conditions (temperature, light protection, container type) align with the recommendations.
-
Check for Contamination: Ensure solvents and buffers are pure and free from contaminants like metal ions that can catalyze degradation.[7]
-
Perform Quality Control: If the problem persists, consider performing an analytical check (e.g., UV-Vis spectrophotometry or HPLC) to confirm the concentration and purity of your solution.
-
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound 5 mg/mL Oral Liquid [uspharmacist.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.who.int [cdn.who.int]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
Validation & Comparative
A Comparative Analysis of Imipramine Hydrochloride and Fluoxetine Efficacy in Preclinical Animal Models
For Immediate Release
This guide provides a detailed comparison of the efficacy of two widely studied antidepressants, the tricyclic antidepressant (TCA) imipramine hydrochloride and the selective serotonin reuptake inhibitor (SSRI) fluoxetine, in established animal models of depression. The following sections present quantitative data from key behavioral assays, detailed experimental protocols, and visual representations of their mechanisms of action and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds in preclinical research.
Data Presentation: Behavioral Efficacy in Animal Models
The antidepressant-like effects of imipramine and fluoxetine are commonly evaluated using the Forced Swim Test (FST) and the Tail Suspension Test (TST).[1][2] These tests are based on the principle of "behavioral despair," where the animal ceases escape-oriented behaviors and becomes immobile.[1][2] A reduction in immobility time is indicative of an antidepressant effect.[1][2]
| Behavioral Test | Animal Model | Drug | Dose | Effect on Immobility Time | Key Findings | Reference |
| Forced Swim Test (FST) | Mice (Social Defeat Stress Model) | Imipramine | 10 mg/kg | Decreased | Fluoxetine showed a significantly greater decrease in immobility time compared to imipramine. | [3][4] |
| Fluoxetine | 10 mg/kg | Significantly Decreased | Fluoxetine had a better antidepressant effect in this behavioral model.[3][4] | [3][4] | ||
| Tail Suspension Test (TST) | Mice (Social Defeat Stress Model) | Imipramine | 10 mg/kg | Decreased | Fluoxetine led to a significantly greater reduction in immobility time.[3][4] | [3][4] |
| Fluoxetine | 10 mg/kg | Significantly Decreased | Fluoxetine's effect on immobility was more pronounced than imipramine's.[3][4] | [3][4] | ||
| Forced Swim Test (FST) | Rats | Imipramine | 10 - 30 mg/kg | Decreased | Both drugs reduced immobility, with fluoxetine increasing swimming and imipramine's metabolite (desipramine) increasing climbing.[5][6] | [5][6] |
| Fluoxetine | 10 mg/kg | Decreased | [6][7] | |||
| Tail Suspension Test (TST) | Mice | Imipramine | 10 and 30 mg/kg | Decreased | Both drugs were effective in reducing immobility. | [8] |
| Fluoxetine | 10 and 20 mg/kg | Decreased | [8] |
Neurochemical Effects:
| Neurotransmitter/Receptor | Animal Model | Drug | Dose | Effect | Key Findings | Reference |
| Serotonin (5-HT) | Mice (Social Defeat Stress Model) | Imipramine | 10 mg/kg | Increased | Fluoxetine produced a significantly greater increase in serotonin levels in the prefrontal cortex.[3][4] | [3][4] |
| Fluoxetine | 10 mg/kg | Significantly Increased | [3][4] | |||
| Norepinephrine (NE) | Mice (Social Defeat Stress Model) | Imipramine | 10 mg/kg | Increased | Both drugs increased norepinephrine levels to a similar extent in the prefrontal cortex.[3][4] | [3][4] |
| Fluoxetine | 10 mg/kg | Increased | [3][4] | |||
| Dopamine (DA) | Rats | Imipramine | 10 mg/kg/day (chronic) | Increased basal extracellular levels | Chronic imipramine potentiated amphetamine-induced dopamine increase.[9] | [9] |
| Fluoxetine | 10 mg/kg/day (chronic) | Moderately decreased basal extracellular levels | Chronic fluoxetine did not alter amphetamine-induced dopamine increase.[9] | [9] | ||
| D1 Dopamine Receptors | Rats | Imipramine | - | Mediates antidepressant effect | The effect of imipramine in preventing stress-induced escape deficits was prevented by a D1 dopamine receptor blocker.[10][11] | [10][11] |
| 5-HT(1A) Receptors | Rats | Fluoxetine | - | Mediates antidepressant effect | The efficacy of fluoxetine in preventing escape deficits was dependent on the stimulation of post-synaptic 5-HT(1A) receptors.[10] | [10] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are crucial for the replication and validation of experimental findings.
Forced Swim Test (FST) Protocol (Rodents):
The Forced Swim Test, also known as the behavioral despair test, is a widely used model to assess antidepressant efficacy.[5][12]
-
Apparatus: A transparent cylindrical tank (e.g., 20.32 cm diameter x 40.64 cm height for rats) is filled with water (24-30°C) to a depth that prevents the animal from touching the bottom with its tail or feet (e.g., 30 cm for rats).[13][14]
-
Procedure:
-
Pre-test Session (Day 1): Each animal is individually placed in the water-filled cylinder for a 15-minute period.[12][14] This initial exposure is designed to induce a state of behavioral despair.
-
Test Session (Day 2): Twenty-four hours after the pre-test, the animals are administered the test compound (imipramine, fluoxetine, or vehicle) at a specified time before being placed back into the swim cylinder for a 5-minute test session.[12][14]
-
-
Data Acquisition and Analysis: The duration of immobility (the time the animal spends floating and making only movements necessary to keep its head above water) is recorded.[12] Active behaviors, such as swimming and climbing, can also be quantified.[6] A significant decrease in immobility time in the drug-treated group compared to the vehicle control group is interpreted as an antidepressant-like effect.[12]
Tail Suspension Test (TST) Protocol (Mice):
The Tail Suspension Test is another common screening method for potential antidepressant drugs.[15][16]
-
Apparatus: A suspension bar or a specialized chamber is used to hang the mice by their tails.[16] The setup should prevent the mouse from escaping or holding onto nearby surfaces.[16]
-
Procedure:
-
Data Acquisition and Analysis: The duration of immobility (the time the animal hangs passively and motionless) is recorded.[17] A decrease in the total time of immobility is indicative of an antidepressant-like effect.[18]
Mandatory Visualizations
Mechanism of Action Signaling Pathway
The following diagram illustrates the distinct primary mechanisms of action of imipramine and fluoxetine at the synaptic level.
References
- 1. Animal models of depression - Wikipedia [en.wikipedia.org]
- 2. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.run.edu.ng [repository.run.edu.ng]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. criver.com [criver.com]
- 7. Comparison of hypericum extracts with imipramine and fluoxetine in animal models of depression and alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of chronic imipramine and fluoxetine on basal and amphetamine-induced extracellular dopamine levels in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imipramine and fluoxetine prevent the stress-induced escape deficits in rats through a distinct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imipramine ( Tofranil, Praminil, Janimine, Novopramine ) versus fluoxetine ( Prozac ) [biopsychiatry.com]
- 12. researchgate.net [researchgate.net]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Tail Suspension Test [jove.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Imipramine Hydrochloride vs. SSRIs: A Comparative Analysis of Mechanisms of Action
For Immediate Release
This guide provides a detailed comparison of the mechanisms of action between the tricyclic antidepressant (TCA) imipramine hydrochloride and the class of selective serotonin reuptake inhibitors (SSRIs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data to facilitate informed decisions in psychiatric pharmacotherapy research.
Introduction
Imipramine, a dibenzazepine derivative, was one of the first tricyclic antidepressants to be developed. Its mechanism of action is multifaceted, involving the inhibition of both serotonin and norepinephrine reuptake, as well as interactions with a variety of other neurotransmitter receptors.[1][2] In contrast, SSRIs, a newer class of antidepressants, are characterized by their high selectivity for the serotonin transporter (SERT), leading to a more focused mechanism of action with generally fewer side effects.[3] This guide will dissect these differences through a comparative analysis of their binding affinities, reuptake inhibition profiles, and the downstream signaling pathways they modulate.
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki in nM) and inhibitory concentrations (IC50 in nM) of this compound and several common SSRIs for key monoamine transporters and off-target receptors. Lower values indicate a higher affinity or potency.
Table 1: Monoamine Transporter Binding Affinity (Kd in nM)
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |
| Imipramine | 1.1 | 37 | 8500 |
| Fluoxetine | 1.4 | 240 | 2000 |
| Sertraline | 0.29 | 420 | 25 |
| Paroxetine | 0.1 | 40 | 260 |
| Citalopram | 1.2 | 3900 | >10000 |
| Escitalopram | 0.8 | 1700 | >10000 |
Data compiled from Tatsumi et al., 1997.
Table 2: Off-Target Receptor Binding Affinity (Kd in nM)
| Compound | Histamine H1 | Muscarinic M1 | Adrenergic α1 |
| Imipramine | 11 | 91 | 27 |
| Fluoxetine | 1100 | 2000 | 710 |
| Sertraline | >10000 | 370 | 330 |
| Paroxetine | 130 | 6.9 | 1300 |
| Citalopram | 4000 | 1400 | 2800 |
| Escitalopram | >10000 | 1800 | 4000 |
Data compiled from Cusack et al., 1994.
Mechanism of Action: A Detailed Comparison
This compound: The Multi-Target Approach
Imipramine exerts its antidepressant effects primarily by inhibiting the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[1][2] This dual-action mechanism is a hallmark of many TCAs. However, imipramine's therapeutic and side effect profile is also significantly influenced by its affinity for other receptors.
Its potent antagonism of histamine H1 receptors contributes to its sedative effects.[2] Blockade of muscarinic acetylcholine receptors leads to common anticholinergic side effects such as dry mouth, constipation, and blurred vision.[2] Furthermore, its interaction with alpha-1 adrenergic receptors can result in orthostatic hypotension.
Selective Serotonin Reuptake Inhibitors (SSRIs): A Targeted Strategy
As their name suggests, SSRIs are highly selective for the serotonin transporter.[3] By blocking SERT, they increase the concentration of serotonin in the synapse, leading to enhanced serotonergic neurotransmission. This selectivity generally results in a more favorable side-effect profile compared to TCAs, with a lower incidence of sedation, anticholinergic effects, and orthostatic hypotension. However, the increased serotonergic activity can lead to other side effects, such as nausea, insomnia, and sexual dysfunction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways affected by imipramine and SSRIs, as well as a typical experimental workflow for determining neurotransmitter reuptake inhibition.
Experimental Protocols
Radioligand Binding Assays for Transporter and Receptor Affinity
The determination of equilibrium dissociation constants (Kd) for imipramine and SSRIs at various transporters and receptors is typically performed using competitive radioligand binding assays.
Protocol Outline:
-
Membrane Preparation:
-
For transporter binding, cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are used. For receptor binding, post-mortem human brain tissue (e.g., frontal cortex for H1 and α1 receptors, caudate for muscarinic receptors) is homogenized in a suitable buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the transporters or receptors of interest.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-nisoxetine for NET, [3H]-GBR12935 for DAT, [3H]-pyrilamine for H1 receptors, [3H]-quinuclidinyl benzilate for muscarinic receptors, [3H]-prazosin for α1 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (imipramine or an SSRI) are added to compete with the radioligand for binding to the target.
-
Non-specific binding is determined in the presence of a high concentration of a known potent ligand for the target.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Reuptake Inhibition Assay
The inhibitory potency (IC50) of imipramine and SSRIs on neurotransmitter reuptake is assessed using synaptosomal preparations.
Protocol Outline:
-
Synaptosome Preparation:
-
Brain tissue (e.g., rat striatum for dopamine uptake, hypothalamus for norepinephrine uptake, and cortex for serotonin uptake) is homogenized in a sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing the machinery for neurotransmitter uptake.
-
The final synaptosomal pellet is resuspended in a physiological buffer.
-
-
Uptake Inhibition Assay:
-
Synaptosomes are pre-incubated with various concentrations of the test compound (imipramine or an SSRI).
-
Neurotransmitter uptake is initiated by the addition of a low concentration of the radiolabeled neurotransmitter (e.g., [3H]-serotonin, [3H]-norepinephrine, or [3H]-dopamine).
-
The incubation is carried out for a short period at 37°C to measure the initial rate of uptake.
-
Non-specific uptake is determined in the presence of a known potent uptake inhibitor or by conducting the assay at 0-4°C.
-
-
Termination and Quantification:
-
Uptake is terminated by rapid filtration through glass fiber filters, trapping the synaptosomes with the accumulated radiolabeled neurotransmitter.
-
The filters are washed with ice-cold buffer.
-
The radioactivity on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the drug that produces 50% inhibition of uptake, is determined from the concentration-response curve.
-
Conclusion
This compound and SSRIs represent two distinct approaches to the pharmacological modulation of monoaminergic systems for the treatment of depression. Imipramine's broad pharmacological profile, characterized by potent inhibition of both serotonin and norepinephrine reuptake and significant interactions with various other receptors, contrasts with the highly selective action of SSRIs on the serotonin transporter. The quantitative data and experimental protocols presented in this guide provide a foundation for understanding the fundamental mechanistic differences between these two important classes of antidepressants. This knowledge is critical for the rational design and development of novel therapeutics with improved efficacy and tolerability profiles.
References
Validating Imipramine Hydrochloride as a Positive Control in Antidepressant Screening: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in the validation of antidepressant screening assays. Imipramine hydrochloride, a well-characterized tricyclic antidepressant (TCA), has long served as a benchmark in preclinical studies. This guide provides a comprehensive comparison of this compound's performance with alternative compounds, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in the informed selection of a positive control.
This compound: A Profile
This compound exerts its antidepressant effects primarily by inhibiting the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) in the synaptic cleft.[1][2] This blockade of the serotonin transporter (SERT) and norepinephrine transporter (NET) leads to increased concentrations of these monoamines, enhancing neurotransmission.[1][2] The therapeutic effects of imipramine are also attributed to downstream neuroadaptive changes, including alterations in receptor sensitivity and the modulation of intracellular signaling pathways.[1]
Performance in Preclinical Antidepressant Screening Assays
The most common behavioral paradigms used to screen for antidepressant efficacy are the Forced Swim Test (FST) and the Tail Suspension Test (TST). Both tests are based on the principle that rodents, when placed in an inescapable and stressful situation, will eventually adopt an immobile posture, a state of "behavioral despair" that can be reversed by antidepressant treatment.
Forced Swim Test (FST)
In the FST, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of depressive-like behavior. This compound reliably and dose-dependently reduces the duration of immobility in this assay.
| Dose (mg/kg, i.p.) | Immobility Time (seconds) - Mean ± SEM | Species/Strain | Reference |
| Vehicle | 155 ± 10 | Male Albino Swiss Mice | [3] |
| 10 | 110 ± 8 | Male Albino Swiss Mice | [3] |
| Vehicle | ~160 | Male Wistar Rats | [4] |
| 2.5 | Reduced to baseline | Male Wistar Rats (Physically Stressed) | [5] |
| 5.0 | Reduced immobility* | Male Wistar Rats (Physically & Emotionally Stressed) | [5] |
| 15 | Ineffective (non-stressed) | Mice | [6] |
| 30 | Effective | Mice | [3] |
*p < 0.05 compared to vehicle control.
Tail Suspension Test (TST)
In the TST, mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, this compound consistently decreases immobility in a dose-dependent manner.
| Dose (mg/kg, i.p.) | Immobility Time (seconds) - Mean ± SEM | Species/Strain | Reference |
| Vehicle | ~180 | Male NMRI Mice | [7] |
| 30 | Significantly reduced | Male NMRI Mice | [7] |
| Vehicle | ~150 | Male Albino Swiss Mice | [3] |
| 30 | ~90 | Male Albino Swiss Mice | [3] |
| 10 | Ineffective | F2 (C57BL/6J x 129S5/SvEvBrd) Mice | [8] |
| 30 | Significantly reduced* | F2 (C57BL/6J x 129S5/SvEvBrd) Mice | [8] |
*p < 0.05 compared to vehicle control.
Comparison with Alternative Positive Controls
While imipramine is a robust positive control, other classes of antidepressants are also used. The choice of comparator can depend on the specific mechanistic questions being addressed.
| Compound | Class | Assay | Dose (mg/kg, i.p.) | Effect on Immobility | Species/Strain | Reference |
| Imipramine | TCA | FST | 10-30 | Decrease | Mice/Rats | [3][5][6] |
| Imipramine | TCA | TST | 30 | Decrease | Mice | [3][7][8] |
| Fluoxetine | SSRI | FST | 20 | Decrease | Rats | [9] |
| Fluoxetine | SSRI | TST | 10-20 | Decrease | Mice | [10] |
| Sertraline | SSRI | FST | 15 | Decrease | Rats | [11] |
| Desipramine | TCA (NE-selective) | FST | 32 | Increased latency to immobility | C57BL/6J Mice | [12] |
| Desipramine | TCA (NE-selective) | TST | 30 | Decrease | NMRI Mice | [7] |
Experimental Protocols
Forced Swim Test (FST) Protocol (Rodent)
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter for mice; 40-60 cm height, 20 cm diameter for rats).
-
Water: Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail (e.g., 10-15 cm for mice; 30 cm for rats).
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
For a two-day protocol (common for rats), place the animal in the cylinder for a 15-minute pre-test session on day 1.
-
On day 2, administer the test compound (e.g., this compound) or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.
-
Place the animal in the cylinder for a 5-6 minute test session.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
Tail Suspension Test (TST) Protocol (Mouse)
-
Apparatus: A horizontal bar or rod elevated at least 50-60 cm from the floor.
-
Suspension: Suspend each mouse individually by its tail to the bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle i.p. 30-60 minutes before the test.
-
Suspend the mouse for a 6-minute test session.
-
-
Data Analysis: Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided in Graphviz DOT language.
Imipramine's Mechanism of Action
Experimental Workflow for Antidepressant Screening
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Stressors can affect immobility time and response to imipramine in the rat forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Imipramine and Clomipramine in Preclinical Anxiety Models
For researchers and professionals in drug development, selecting the appropriate reference compound is a critical step in screening novel anxiolytics. Imipramine and clomipramine, two structurally related tricyclic antidepressants (TCAs), have been historically significant in the treatment of anxiety and depressive disorders. While both are effective, they exhibit distinct pharmacological profiles that translate to differences in efficacy, particularly in the context of anxiety. This guide provides an objective comparison of their performance in preclinical anxiety models, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Amines
Imipramine and clomipramine belong to the class of tricyclic antidepressants, named for their three-ring chemical structure.[1] Their primary therapeutic effect is mediated by the blockade of presynaptic reuptake transporters for serotonin (5-HT) and norepinephrine (NE), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1]
-
Imipramine : As a tertiary amine TCA, imipramine is a potent inhibitor of both serotonin and norepinephrine reuptake.[2] It is metabolized in the liver to desipramine, a secondary amine that has a higher affinity for the norepinephrine transporter (NET) than for the serotonin transporter (SERT).[2][3] This dual action on both neurotransmitter systems underpins its therapeutic effects.[4]
-
Clomipramine : Clomipramine, the 3-chloro analog of imipramine, is distinguished by its exceptionally potent and preferential inhibition of the serotonin transporter.[5][6] While it also blocks norepinephrine reuptake, its affinity for SERT is significantly higher than that of imipramine.[7] Its primary active metabolite, desmethylclomipramine, is a potent NET inhibitor, giving clomipramine a robust dual-action profile that is heavily weighted towards serotonergic activity.[6] This strong serotonergic action is believed to be key to its superior efficacy in treating conditions like obsessive-compulsive disorder and panic disorder.[8][9]
References
- 1. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Imipramine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preclinical evidence for the anxiolytic- and antidepressant-like effects of citicoline and imipramine in the sciatic nerve-ligated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. psychotropical.com [psychotropical.com]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Superiority of clomipramine over imipramine in the treatment of panic disorder: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clomipramine. An overview of its pharmacological properties and a review of its therapeutic use in obsessive compulsive disorder and panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Validating the Translational Relevance of Imipramine Hydrochloride Animal Studies
A Comparative Guide for Researchers and Drug Development Professionals
The journey of a drug from preclinical animal studies to clinical application is fraught with challenges, with a significant number of promising candidates failing to demonstrate efficacy in humans. This guide provides a comprehensive comparison of preclinical animal data and human clinical trial outcomes for the tricyclic antidepressant imipramine hydrochloride. By examining the experimental protocols, quantitative data, and underlying signaling pathways, we aim to critically evaluate the translational relevance of commonly used animal models for depression, anxiety, and neuropathic pain.
At a Glance: Imipramine Efficacy Across Species
The following tables summarize the quantitative outcomes of this compound treatment in both animal models and human clinical trials for major depressive disorder, generalized anxiety disorder, and neuropathic pain.
Major Depressive Disorder
| Preclinical Model: Forced Swim Test (Rat) | Outcome Measure | Imipramine Effect |
| Chronic Administration | Immobility Time | Significant dose-dependent decrease[1] |
| Acute Administration | Immobility Time | No significant effect |
| Human Clinical Trial: Major Depressive Disorder | Outcome Measure | Imipramine Effect |
| 6-Week Double-Blind, Placebo-Controlled Trial | Hamilton Depression Rating Scale (HAM-D) Scores | Significantly greater reduction compared to placebo[2] |
| 8-Week Trial vs. Citalopram | Hamilton Depression Rating Scale (HDRS) Scores | Significant reduction from baseline, comparable to citalopram[3] |
Generalized Anxiety Disorder
| Preclinical Model: Elevated T-Maze (Rat) | Outcome Measure | Imipramine Effect |
| Chronic Administration (5, 10, 15 mg/kg) | Inhibitory Avoidance Latency (Learned Fear) | Impaired acquisition of avoidance[4] |
| Escape Latency (Innate Fear) | Prolonged escape latency[4] | |
| Acute Administration | Avoidance and Escape Latencies | Enhanced latencies[4] |
| Human Clinical Trial: Generalized Anxiety Disorder | Outcome Measure | Imipramine Effect |
| 8-Week Placebo-Controlled Trial | Hamilton Anxiety Scale (HAM-A) Total Score | Significantly better anxiolytic efficacy than placebo and diazepam from week 3 onwards[5] |
| Systematic Review and Meta-Analysis | Response Rate | Superior to placebo[6][7] |
Neuropathic Pain
| Preclinical Model: Sciatic Nerve Ligation (Mice) | Outcome Measure | Imipramine Effect |
| Intraperitoneal Injection (5 mg/kg) | Paw Withdrawal Threshold/Latency | Significantly reduced hyperalgesia and nociception[8][9] |
| Human Clinical Trial: Diabetic Neuropathy | Outcome Measure | Imipramine Effect |
| Double-Blind, Crossover Study (5 weeks) | Pain, Paresthesia, Dysesthesia, Numbness | Notable improvement compared to placebo[10] |
| Review of Clinical Trials | Pain Relief | Some evidence of benefit, but of very low quality from methodologically flawed studies[11] |
Understanding the Mechanisms: Signaling Pathways of Imipramine
Imipramine's therapeutic effects are primarily attributed to its ability to block the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[12][13][14] This action increases the concentration of these monoamines, enhancing neurotransmission.[12][14] The downstream signaling cascades initiated by this increased synaptic availability of 5-HT and NE are complex and are thought to underlie the delayed therapeutic onset of the drug.
Caption: Imipramine's primary mechanism of action.
Experimental Deep Dive: Protocols for Key Preclinical Models
The translational validity of animal studies is heavily dependent on the rigor and standardization of experimental protocols. Below are detailed methodologies for the key animal models cited in this guide.
Forced Swim Test (FST) for Depression-like Behavior in Rats
The FST is a widely used behavioral despair test to screen for antidepressant efficacy.[15]
Apparatus: A cylindrical container (typically 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the animal to escape or touch the bottom.[16]
Procedure:
-
Habituation (Day 1): Rats are placed in the water cylinder for a 15-minute pre-swim session. This initial exposure induces a state of immobility on the subsequent test day.[15][17]
-
Drug Administration: Imipramine or vehicle is administered at multiple time points (e.g., 24 hours, 5 hours, and 1 hour) before the test session.[1][15]
-
Test Session (Day 2): Rats are placed back into the water for a 5-minute test session. The duration of immobility (floating with only minor movements to keep the head above water) is recorded.[15][17]
Endpoint: A significant decrease in immobility time is indicative of an antidepressant-like effect.[1]
Elevated Plus Maze (EPM) for Anxiety-like Behavior in Mice
The EPM is a standard paradigm to assess anxiety by capitalizing on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[18][19]
Apparatus: A plus-shaped maze elevated above the floor (typically 50-70 cm) with two open arms and two closed arms of equal size.[18][20][21]
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.[20][22]
-
Placement: The mouse is placed in the center of the maze, facing one of the open arms.[19]
-
Test Session: The animal is allowed to freely explore the maze for a 5-minute period.[19] The session is typically recorded by a video camera for later analysis.[18]
Endpoints: The primary measures of anxiety are the time spent in and the number of entries into the open arms. Anxiolytic compounds like imipramine are expected to increase these parameters.[4][19]
Sciatic Nerve Ligation for Neuropathic Pain in Rats
This model mimics chronic nerve compression, leading to persistent pain behaviors.[23][24][25]
Procedure:
-
Anesthesia: The rat is anesthetized.
-
Surgical Exposure: The common sciatic nerve in one hind limb is exposed through a small incision.[23][24][26]
-
Ligation: Four loose ligatures are tied around the sciatic nerve at approximately 1 mm intervals.[23][25] The tightness of the ligatures is crucial to induce nerve irritation without completely arresting blood flow.[25]
-
Closure: The muscle and skin are sutured. Sham-operated animals undergo the same procedure without nerve ligation.[23][26]
-
Behavioral Testing: After a recovery period (typically 7-14 days), pain responses are assessed.
Endpoint: Paw withdrawal threshold or latency in response to a thermal or mechanical stimulus is measured. A lower threshold or shorter latency in the ligated paw compared to the contralateral or sham-operated paw indicates hyperalgesia and allodynia. Analgesics like imipramine are expected to increase the withdrawal threshold or latency.[8][9]
A Translational Workflow: From Bench to Bedside
The successful translation of preclinical findings to clinical applications requires a structured and iterative process.
Caption: A simplified translational research workflow.
The Great Divide: Challenges in Translational Relevance
Despite the predictive value of animal models in some instances, the translation of preclinical findings to clinical success remains a significant hurdle.[27] Several factors contribute to this translational gap:
-
Species Differences: Fundamental neurobiological and physiological differences between rodents and humans can lead to divergent responses to pharmacological interventions.[28]
-
Model Validity: Animal models often mimic specific symptoms rather than the entire complex and heterogeneous nature of human psychiatric and pain disorders.[28][29][30] For instance, the Forced Swim Test is a measure of behavioral despair, which is only one facet of major depressive disorder.
-
Methodological Variations: Lack of standardization in experimental protocols across laboratories can lead to inconsistent and difficult-to-replicate findings.[18]
-
Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion between species can result in different effective and toxic dose ranges.
-
Environmental Factors: The controlled and simplified environment of laboratory animals does not reflect the complex genetic and environmental influences on human diseases.[29]
References
- 1. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imipramine treatment for chronic depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijps.tums.ac.ir [ijps.tums.ac.ir]
- 4. Behavioral effects of acute and chronic imipramine in the elevated T-maze model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressants for the treatment of generalized anxiety disorder. A placebo-controlled comparison of imipramine, trazodone, and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy of antidepressants for generalized anxiety disorder: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lume.ufrgs.br [lume.ufrgs.br]
- 8. Preclinical evidence for the anxiolytic- and antidepressant-like effects of citicoline and imipramine in the sciatic nerve-ligated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiation of Imipramine-Induced Anti-hyperalgesic and Anti-Nociceptive Effects by Citicoline in the Sciatic Nerve Ligated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imipramine treatment of painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imipramine for neuropathic pain in adults | Cochrane [cochrane.org]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Imipramine | Uses, Mechanism of Action, & Side Effects | Britannica [britannica.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elevated plus maze protocol [protocols.io]
- 21. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 22. mmpc.org [mmpc.org]
- 23. Rat model of neuropathic pain [bio-protocol.org]
- 24. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 25. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. inotiv.com [inotiv.com]
- 27. researchgate.net [researchgate.net]
- 28. Animal Models of Depression: What Can They Teach Us about the Human Disease? [mdpi.com]
- 29. Animal models of major depression: drawbacks and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Imipramine Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of imipramine hydrochloride is a critical component of laboratory safety and environmental responsibility. As a pharmacologically active and hazardous compound, its disposal is strictly regulated to prevent environmental contamination and potential harm. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with safety and environmental regulations.
Hazard and Regulatory Profile
This compound is classified as a hazardous substance. Disposal procedures are governed by regulations such as the Resource Conservation and Recovery Act (RCRA) under the U.S. Environmental Protection Agency (EPA), along with state and local laws.[1][2] It is crucial to manage this compound as a hazardous pharmaceutical waste from the point of generation through final disposal.
The following table summarizes key quantitative safety data for this compound.
| Hazard Data Type | Value | Species | Reference |
| Oral LD50 | 305 mg/kg | Rat | [3] |
| Oral LD50 | 275 mg/kg | Mouse | [3] |
| Intraperitoneal LD50 | 72 mg/kg | Rat | [3] |
| Hazard Statements | H302 (Harmful if swallowed) | N/A | [4] |
| H315 (Causes skin irritation) | N/A | [4] | |
| H319 (Causes serious eye irritation) | N/A | [4] | |
| H335 (May cause respiratory irritation) | N/A | [4] | |
| Precautionary Statements | P261 (Avoid breathing dust) | N/A | [4] |
| P280 (Wear protective gloves/eye protection) | N/A | [4] | |
| P305+P351+P338 (IF IN EYES: Rinse cautiously) | N/A | [4] | |
| P501 (Dispose of contents/container appropriately) | N/A | [4] |
Step-by-Step Disposal Protocol
This protocol outlines the essential procedures for safely handling and disposing of this compound waste in a laboratory setting.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[5]
-
Lab Coat: To protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use an approved/certified respirator.[5]
Step 2: Segregate and Collect Waste
Proper segregation is fundamental to compliant pharmaceutical waste management.
-
Designate a Waste Stream: this compound and materials contaminated with it must be treated as hazardous pharmaceutical waste .
-
Use a Designated Container: Collect all waste in a dedicated, leak-proof container that is clearly labeled "Hazardous Waste - Pharmaceuticals."[2] These containers are often black.[2]
-
Collect All Contaminated Materials: This includes unused or expired pure compounds, solutions, contaminated PPE (gloves, etc.), weighing papers, and any labware (e.g., vials, pipette tips) that has come into direct contact with the substance.
Step 3: Manage Spills and Clean-Up
Accidental spills must be managed immediately and safely.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[4]
-
Contain the Spill: Prevent the spill from spreading.
-
Clean-Up: For solid spills, carefully sweep or use appropriate tools to collect the material, avoiding dust formation.[5][6] Place the collected material and all cleaning supplies into the designated hazardous waste container.
-
Decontaminate: Clean the spill surface thoroughly.[5]
Step 4: Store Waste Securely Pending Disposal
Proper storage of hazardous waste is crucial to maintain a safe laboratory environment.
-
Container Management: Keep the hazardous waste container tightly closed when not in use.[4][5]
-
Storage Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5][7]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent leaks or spills from spreading.
Step 5: Final Disposal
Final disposal must be conducted by a licensed and certified hazardous waste management company.
-
Professional Disposal: Arrange for the collection of the waste by a certified vendor specializing in chemical or pharmaceutical waste.[6]
-
Approved Disposal Method: The standard and required method for hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[2][4][6]
-
Prohibited Actions: DO NOT dispose of this compound down the drain or in the regular trash.[3][4][6][8] This practice is illegal in many jurisdictions and harmful to the environment. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.[2][9]
Disposal of Contaminated Packaging
Empty containers that held this compound must also be managed as hazardous waste.[10] They can be disposed of in the same hazardous waste stream. Alternatively, depending on institutional and local regulations, containers may be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed container can then be managed for recycling or disposal.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound waste.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. esschemco.com [esschemco.com]
- 9. dykema.com [dykema.com]
- 10. fishersci.be [fishersci.be]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Imipramine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the handling of Imipramine Hydrochloride, a tricyclic antidepressant. Adherence to these protocols is critical to mitigate risks of exposure and ensure proper disposal.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is necessary. This includes the use of engineering controls and appropriate PPE to minimize exposure. The following table summarizes the recommended protective measures.
| Protection Type | Specific Recommendations | Standards/References |
| Engineering Controls | A laboratory fume hood or other form of local exhaust ventilation should be used.[1] Showers, eyewash stations, and ventilation systems should be readily available.[2] | General laboratory safety guidelines |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or other approved eye protection.[1][2] | EN 166 (EU) or NIOSH (US) approved.[1][3][4] |
| Skin Protection | Wear fire/flame resistant and impervious clothing, such as a lab coat.[1][5] Chemical impermeable gloves (e.g., nitrile rubber) must be worn.[2][5] Gloves should be inspected before use, and proper removal technique should be followed.[1][4] | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[2][6] If dust is generated or exposure limits are exceeded, a full-face respirator or a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[3][5][6] | NIOSH (US) or EN 136, EN 140, EN 141, EN 405 (EU).[6] |
Procedural Workflow for PPE Selection
The selection of appropriate PPE is a critical step in safely handling this compound. The following diagram illustrates the logical workflow to follow.
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably within a laboratory fume hood.[1][5]
-
Avoid the formation of dust and aerosols.[5]
-
Keep the container tightly closed in a dry and cool place.[1][5]
-
Do not eat, drink, or smoke when using this product.[5]
Spill Cleanup:
In the event of a spill, follow these steps:
-
Evacuate unnecessary personnel from the area.[1]
-
Wear appropriate personal protective equipment, including respiratory protection if dust is present.[1]
-
Avoid inhaling any dust from the spilled material.[1]
-
For small spills, use appropriate tools to sweep up the solid material and place it in a suitable container for disposal.[7]
-
For large spills, use a shovel to place the material into a convenient waste disposal container.[7]
-
Clean the surface thoroughly to remove any residual contamination.[1] Spreading water on the contaminated surface and allowing it to be cleaned up can be a final step.[7]
-
Prevent the spill from entering drains, water courses, or the ground.[1]
Waste Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[1]
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Contaminated packaging should be disposed of in the same manner as the product itself.[1] It can be triply rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[5]
-
Do not allow the product to reach the sewage system or any body of water.[2][8]
First Aid Measures:
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.[1][7]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][5]
-
In case of ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5]
By strictly following these guidelines, researchers can significantly minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. esschemco.com [esschemco.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.be [fishersci.be]
- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
